Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKBFLQRYZPLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377212 | |
| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451485-68-0 | |
| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
CAS Number: 451485-68-0
This technical guide provides a comprehensive overview of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a key intermediate in synthetic organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.
Chemical and Physical Properties
This compound is a dicarbonyl compound with the molecular formula C₁₁H₉ClO₄.[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 451485-68-0 | [1] |
| Molecular Formula | C₁₁H₉ClO₄ | [1] |
| Molecular Weight | 240.64 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 2-chloro-α,γ-dioxo-benzenebutanoate, Methyl 4-(2-chlorophenyl)-2,4-dioxobutyrate | [1] |
| Appearance | Not explicitly stated, but related compounds are often solids. | |
| Solubility | Not explicitly stated. |
Synthesis
The primary synthetic route to this compound is a crossed Claisen condensation.[2][3][4][5] This reaction involves the condensation of an ester with a ketone in the presence of a strong base.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is a generalized procedure based on the principles of the Claisen condensation for analogous compounds.[6]
Materials and Reagents:
-
Methyl 2-chloroacetate
-
2-Chloroacetophenone
-
Sodium methoxide (or sodium metal in anhydrous methanol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-chloroacetate in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol or portion-wise addition of sodium hydride to the stirred solution.
-
Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the enolate.
-
Condensation Reaction: Slowly add a solution of 2-chloroacetophenone in anhydrous diethyl ether to the enolate solution via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Chemical Reactivity and Applications
This compound is a versatile intermediate primarily used in the synthesis of heterocyclic compounds, most notably pyrazole derivatives.
Synthesis of Pyrazole Derivatives
The 1,3-dicarbonyl moiety of this compound readily undergoes condensation with hydrazine and its derivatives to form pyrazoles, a class of compounds with a wide range of biological activities.[7][8]
Experimental Protocol: Synthesis of Methyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate
This protocol is based on the Knorr pyrazole synthesis and related procedures.[7][8][9]
Materials and Reagents:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Hydrochloric acid (for salt formation, if desired)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol or acetic acid.
-
Add a stoichiometric amount of hydrazine hydrate to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be washed with cold water or a non-polar solvent like hexanes to remove impurities.
-
Purification: The resulting pyrazole derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Biological Activity
Currently, there is limited direct information on the biological activity of this compound itself. Its primary significance in a biological context lies in its role as a precursor to pharmacologically active pyrazole derivatives.
Pyrazole derivatives synthesized from this intermediate have been reported to exhibit a range of biological activities, including:
-
Antimicrobial Activity: Various substituted pyrazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[8][10]
-
Anti-inflammatory Activity: Some pyrazole analogues have demonstrated anti-inflammatory effects.[8]
The specific biological activities are highly dependent on the substitutions on the pyrazole ring.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Conclusion
This compound is a valuable synthetic intermediate, particularly for the construction of pyrazole-based heterocyclic systems. Its synthesis via Claisen condensation and subsequent cyclization with hydrazines provides a versatile route to a diverse range of potentially bioactive molecules. Further research into the biological properties of both the parent compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. This compound | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. sid.ir [sid.ir]
- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 9. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
An In-Depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a small molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and an in-depth look at its potential biological activity as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The role of the IDO1 signaling pathway in immunomodulation and its relevance as a therapeutic target in oncology are also discussed. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a derivative of butanoic acid featuring a 2-chlorophenyl substituent. Its key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Weight | 240.64 g/mol [1] |
| Molecular Formula | C₁₁H₉ClO₄[1] |
| CAS Number | 451485-68-0[1] |
| IUPAC Name | This compound[1] |
| Physical Description | Solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
| Primary Hazards | Irritant[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a Claisen condensation reaction. This reaction is a fundamental carbon-carbon bond-forming process that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this case, the synthesis would involve the reaction of a methyl ester of a 2-chlorobenzoyl derivative with a methyl ester of a C2 component.
General Experimental Protocol for Claisen Condensation
The following is a generalized protocol for the synthesis of methyl 4-aryl-2,4-dioxobutanoates, which can be adapted for the specific synthesis of the title compound.
Materials:
-
Methyl 2-chloroacetate
-
Methyl 2-chlorobenzoate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Addition: Anhydrous diethyl ether or THF is added to the flask, followed by the slow addition of sodium methoxide with stirring.
-
Ester Addition: A solution of methyl 2-chloroacetate and methyl 2-chlorobenzoate in the anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of the base at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by thin-layer chromatography).
-
Quenching: The reaction is cooled in an ice bath and quenched by the slow addition of 1M HCl to neutralize the excess base.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathway
Aryl dioxobutanoates are recognized for their potential as enzyme inhibitors. Structurally similar compounds to this compound have shown inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.
The IDO1 Signaling Pathway
IDO1 is an important immunomodulatory enzyme. In the tumor microenvironment, the expression of IDO1 is often upregulated. This leads to the depletion of tryptophan, an amino acid essential for T-cell proliferation and activation, and the accumulation of kynurenine and its downstream metabolites. These metabolites act as signaling molecules that promote the differentiation of regulatory T-cells (Tregs) and suppress the activity of effector T-cells and natural killer (NK) cells. This creates an immunosuppressive environment that allows tumor cells to evade the host's immune system. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
Caption: IDO1 signaling pathway and the inhibitory action of the compound.
Experimental Protocol for IDO1 Inhibition Assay
To evaluate the inhibitory potential of this compound against IDO1, a cell-based assay can be employed. This assay measures the production of kynurenine in cells engineered to express IDO1.
Cell-Based IDO1/Kynurenine Assay Protocol
Cell Line: SK-OV-3 (human ovarian cancer cell line) or another suitable cell line with inducible IDO1 expression.
Materials:
-
SK-OV-3 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Interferon-gamma (IFNγ)
-
L-tryptophan
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.
-
IDO1 Induction: Add IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce the expression of IDO1. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the assay medium containing L-tryptophan. Replace the cell culture medium with the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add TCA to a final concentration of 6.1% to precipitate proteins. Centrifuge the plate.
-
Transfer the supernatant to another 96-well plate and add Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes to allow color development.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: The concentration of kynurenine is determined by comparison to a standard curve. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of IDO1 activity) is calculated.
| Assay Component | Description |
| Cell Line | SK-OV-3 (human ovarian cancer) |
| IDO1 Inducer | Interferon-gamma (IFNγ) |
| Substrate | L-tryptophan |
| Test Compound | This compound |
| Detection Method | Colorimetric measurement of kynurenine using Ehrlich's reagent |
| Readout | Absorbance at 490 nm |
| Primary Endpoint | IC₅₀ value |
Conclusion
This compound is a compound with a well-defined chemical structure and properties that can be synthesized through established organic chemistry methods. Its structural similarity to known inhibitors of IDO1 suggests a promising role as a lead compound in the development of novel cancer immunotherapies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to fully characterize its inhibitory activity, selectivity, and in vivo efficacy.
References
An In-depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a small molecule belonging to the class of 4-aryl-2,4-dioxobutanoates. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as enzyme inhibitors. The structural motif of a β-dicarbonyl linked to an aromatic ring provides a scaffold for interaction with various biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is characterized by a butanoate backbone with keto groups at the 2- and 4-positions. A 2-chlorophenyl group is attached to the C4 carbonyl, and a methyl ester is at the C1 position. The presence of the chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties and its interactions with biological targets.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉ClO₄ |
| Molecular Weight | 240.64 g/mol |
| CAS Number | 451485-68-0 |
| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl |
| InChI Key | GNKBFLQRYZPLOA-UHFFFAOYSA-N |
| Predicted XlogP | 2.1 |
Synthesis
A common and effective method for the synthesis of 4-aryl-2,4-dioxobutanoates is the Claisen condensation reaction.[2][3][4] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of this compound, a suitable synthetic approach would be the crossed Claisen condensation between methyl oxalate and 2'-chloroacetophenone.
General Experimental Protocol for Claisen Condensation:
-
Preparation of the Alkoxide Base: A solution of sodium ethoxide (or another suitable alkoxide) is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the cooled alkoxide solution, a mixture of methyl oxalate and 2'-chloroacetophenone is added dropwise with stirring. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.
-
Work-up: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the base and precipitate the product.
-
Purification: The crude product is then collected by filtration, washed with cold solvent (e.g., water or ethanol) to remove impurities, and can be further purified by recrystallization or column chromatography.
Spectral Data
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons (multiplet, ~7.2-7.6 ppm)- Methylene protons (singlet or AB quartet, ~4.0-4.5 ppm)- Methyl ester protons (singlet, ~3.8-4.0 ppm) |
| ¹³C NMR | - Carbonyl carbons (2 peaks, ~160-200 ppm)- Aromatic carbons (~125-140 ppm)- Methylene carbon (~45-55 ppm)- Methyl ester carbon (~50-55 ppm) |
| FTIR (cm⁻¹) | - C=O stretching (ester and ketone, ~1680-1750 cm⁻¹)- C-O stretching (~1000-1300 cm⁻¹)- Aromatic C=C stretching (~1450-1600 cm⁻¹)- C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹) |
| Mass Spec (m/z) | - Molecular ion [M]⁺ at ~240- Isotope peak [M+2]⁺ due to ³⁷Cl- Fragments corresponding to loss of methoxy, carbonyl, and chlorophenyl groups. |
Potential Biological Activity and Signaling Pathways
Derivatives of 4-aryl-2,4-dioxobutanoic acid have been investigated for their inhibitory effects on various enzymes. A notable example is the inhibition of glycolic acid oxidase, an enzyme involved in photorespiration in plants and a potential target for the treatment of hyperoxaluria in humans.[5][6][7]
The general mechanism of action for these inhibitors is believed to involve the chelation of a metal cofactor in the enzyme's active site by the β-dicarbonyl moiety of the butanoate chain. The aryl substituent plays a crucial role in determining the potency and selectivity of the inhibition.
While specific studies on this compound are limited, its structural similarity to known enzyme inhibitors suggests it could be a candidate for screening against various enzymatic targets, particularly those with metal cofactors.
Safety and Handling
Based on available safety data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis via the well-established Claisen condensation makes it readily accessible for research purposes. While specific biological data for this compound is currently scarce, the known activities of its structural analogs, particularly as enzyme inhibitors, provide a strong rationale for its inclusion in screening libraries and further structure-activity relationship studies. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this promising compound.
References
- 1. This compound | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of glycolic acid oxidase. 4-substituted, 2, 4-dioxobutanoic acid derivatives - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a chemical compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, physicochemical properties, and spectral information. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes standardized, representative experimental protocols for the determination of key physical properties, offering a methodological framework for researchers. A logical workflow for the systematic physicochemical characterization of a novel compound is also presented.
Chemical Identity and Structure
This compound is a small organic molecule featuring a chlorinated phenyl ring linked to a dioxobutanoate methyl ester chain. Its chemical structure is fundamental to its reactivity and physical characteristics.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 451485-68-0[1] |
| Molecular Formula | C₁₁H₉ClO₄[1] |
| Molecular Weight | 240.64 g/mol [1] |
| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl[1] |
| InChI Key | GNKBFLQRYZPLOA-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and potential biological activity. The data presented below is a combination of predicted values from computational models and any available experimental data.
Quantitative Physicochemical Data
| Property | Value | Data Type | Source |
| Melting Point | 78-80 °C | Predicted | ChemicalBook[1] |
| Boiling Point | 343.4 ± 22.0 °C | Predicted | ChemicalBook[1] |
| Density | 1.314 ± 0.06 g/cm³ | Predicted | ChemicalBook[1] |
| pKa | 5.95 ± 0.46 | Predicted | ChemicalBook[1] |
| XLogP3 | 2.1 | Computed | PubChem[1] |
| Topological Polar Surface Area | 60.4 Ų | Computed | PubChem[1] |
Solubility
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of this compound.
| Spectroscopic Technique | Data Availability | Source |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Available | SpectraBase[1] |
| Infrared (IR) Spectroscopy | Available | SpectraBase[1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Not explicitly found | - |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Not explicitly found | - |
Representative Experimental Protocols
The following are detailed, generalized protocols for the experimental determination of the key physical properties of a solid organic compound like this compound.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool. For an accurate measurement, repeat the process with a fresh sample, setting the heating rate to a slow 1-2 °C per minute, starting from a temperature approximately 20 °C below the previously observed melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the sample.[2][3]
Determination of Boiling Point (for high-boiling liquids or solids that can be melted)
Given the high predicted boiling point, distillation would require vacuum conditions. A micro-boiling point determination method is more practical for small sample quantities.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Rubber band or wire for attaching the tubes to the thermometer
Procedure:
-
Place a small amount of the substance into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gradually while stirring. Observe the capillary tube. A steady stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the substance.
-
Continue heating until the bubbling is continuous and vigorous, then turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2]
Determination of Solubility
This protocol outlines a qualitative assessment of solubility in various solvents.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)
Procedure:
-
Place approximately 10-20 mg of this compound into a separate small test tube for each solvent to be tested.
-
Add 1 mL of the first solvent to the corresponding test tube.
-
Agitate the mixture, for instance, by using a vortex mixer or by flicking the test tube, for about 1-2 minutes.
-
Visually inspect the solution to determine if the solid has dissolved.
-
Classify the solubility as:
-
Soluble: The entire solid dissolves.
-
Slightly soluble: A portion of the solid dissolves.
-
Insoluble: No significant amount of the solid dissolves.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a systematic workflow for the determination of the physical properties of a newly synthesized chemical compound, which is a crucial process in drug development and chemical research.
Caption: A logical workflow for the systematic physicochemical characterization of a novel chemical compound.
References
An In-depth Technical Guide to the Spectral Data of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the spectral data for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a compound of interest in synthetic and medicinal chemistry. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₉ClO₄[1]
-
Molecular Weight: 240.64 g/mol [1]
-
CAS Number: 451485-68-0
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.3 | Multiplet | 4H | Aromatic protons (C₆H₄Cl) |
| ~ 4.0 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 3.9 | Singlet | 3H | Methyl ester protons (-OCH₃) |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 190 | Aromatic Ketone Carbonyl (C=O) |
| ~ 185 | α-Ketoester Carbonyl (C=O) |
| ~ 160 | Ester Carbonyl (C=O) |
| ~ 135 - 127 | Aromatic Carbons (C₆H₄Cl) |
| ~ 53 | Methyl ester Carbon (-OCH₃) |
| ~ 45 | Methylene Carbon (-CH₂-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 | Weak | Aliphatic C-H Stretch (CH₃ & CH₂) |
| ~ 1740 | Strong | Ester C=O Stretch |
| ~ 1720 | Strong | α-Keto C=O Stretch |
| ~ 1680 | Strong | Aromatic Ketone C=O Stretch |
| ~ 1600, 1470 | Medium | Aromatic C=C Bending |
| ~ 1250 | Strong | C-O Stretch (Ester) |
| ~ 750 | Strong | C-Cl Stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Mass Spectrum Data
The mass spectrum is expected to show the molecular ion peak and several key fragment ions.
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |
| 240/242 | Moderate | [M]⁺ (Molecular ion) |
| 209/211 | High | [M - OCH₃]⁺ |
| 181/183 | High | [M - COOCH₃]⁺ |
| 139/141 | High | [ClC₆H₄CO]⁺ (2-chlorobenzoyl cation) |
| 111/113 | Moderate | [ClC₆H₄]⁺ (chlorophenyl cation) |
| 59 | Moderate | [COOCH₃]⁺ |
Note on Isotopic Peaks: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments, with the M+2 peak having about one-third the intensity of the M peak.
Experimental Protocols
The following sections detail the general procedures for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a capillary GC column (e.g., a DB-5 or equivalent). A suitable temperature program is used to elute the compound.
-
The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its structural features, particularly the reactive β-dicarbonyl moiety and the substituted phenyl ring, make it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its known and potential biological activities, with a focus on its role as an enzyme inhibitor.
Chemical Identity and Properties
This compound is systematically named according to IUPAC nomenclature. Its chemical structure and key identifying information are summarized below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Registry Number | 451485-68-0[1] |
| Molecular Formula | C₁₁H₉ClO₄[1] |
| Molecular Weight | 240.64 g/mol [1] |
| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl |
| InChI Key | GNKBFLQRYZPLOA-UHFFFAOYSA-N[1] |
Physicochemical Properties
Quantitative data regarding the physicochemical properties of this compound are presented in the following table. These computed values provide insight into the compound's behavior in various chemical and biological systems.
| Property | Value |
| XLogP3 | 2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
| Exact Mass | 240.018936 g/mol [1] |
| Monoisotopic Mass | 240.018936 g/mol [1] |
| Topological Polar Surface Area | 69.1 Ų |
| Heavy Atom Count | 16 |
Synthesis
The synthesis of this compound can be achieved via a Claisen condensation reaction. This method involves the reaction of an appropriate substituted acetophenone with a dialkyl oxalate in the presence of a strong base.[2][3][4][5][6][7]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of related ethyl 2,4-dioxo-4-arylbutanoates.[2]
Materials:
-
2'-Chloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (or freshly prepared from sodium metal in dry methanol)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C, a solution of 2'-chloroacetophenone (1 equivalent) and dimethyl oxalate (1.1 equivalents) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours, during which time a precipitate may form.
-
The reaction is quenched by the slow addition of cold, dilute hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Logical Workflow for Synthesis:
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic protons of the 2-chlorophenyl group will likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The methylene protons, situated between two carbonyl groups, would be expected to appear as a singlet at approximately 4.0-4.5 ppm. The methyl ester protons will likely be a sharp singlet at around 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbons of the ketone and ester functionalities are expected to resonate at the downfield end of the spectrum, typically in the range of 160-200 ppm. The aromatic carbons will appear in the region of 125-140 ppm. The methylene carbon should be found around 45-55 ppm, and the methoxy carbon of the ester will be in a similar region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups, likely in the region of 1680-1750 cm⁻¹. C-O stretching of the ester will also be prominent. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (240.64 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group, the carbonyl groups, and cleavage of the butanoate chain.
Biological Activity and Potential Applications
Derivatives of 4-aryl-2,4-dioxobutanoic acid have shown promise as inhibitors of various enzymes, suggesting that this compound could be a valuable scaffold for the development of novel therapeutic agents.
Glycolic Acid Oxidase Inhibition
Studies have demonstrated that 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of porcine liver glycolic acid oxidase.[8][9][10] This enzyme is involved in photorespiration in plants and glycolate metabolism in animals. Inhibition of this enzyme could have applications in both agriculture and medicine. The presence of a lipophilic substituent at the 4-position of the butanoic acid chain was found to be crucial for inhibitory activity.[9]
Influenza Polymerase Endonuclease Inhibition
A series of 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as selective inhibitors of the polymerase of influenza A and B viruses. These compounds specifically inhibit the endonuclease activity of the viral polymerase.
Potential as a Synthetic Intermediate
Given its chemical structure, this compound is a versatile intermediate in organic synthesis. It can be used to construct a variety of heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in biologically active molecules. Its utility as an intermediate is noted in the development of pharmaceuticals and agrochemicals.[11]
Potential Drug Development Pathway:
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential for researchers in the fields of organic synthesis and drug discovery. Its straightforward synthesis and the known biological activities of its structural analogs make it an attractive starting point for the development of novel enzyme inhibitors and other therapeutic agents. Further research into its biological effects and the synthesis of its derivatives is warranted to fully explore its potential.
References
- 1. This compound | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibitors of glycolic acid oxidase. 4-substituted, 2, 4-dioxobutanoic acid derivatives - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a versatile intermediate compound with significant applications in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical identity, properties, and a key synthetic application, offering valuable insights for professionals in research and development.
Chemical Identity and Properties
This compound is a dicarbonyl compound featuring a chlorophenyl group. This structure imparts specific reactivity that makes it a valuable precursor in the synthesis of more complex molecules.
Synonyms:
While this compound does not have specific trade names and is typically referenced by its chemical name or product codes from chemical suppliers, it is also known by the following synonyms:
-
Methyl 4-(2-chlorophenyl)-2,4-dioxobutyrate[1]
-
4-(2-chlorophenyl)-2,4-dioxobutanoic acid, methyl ester
-
Benzenebutanoic acid, 2-chloro-α,γ-dioxo-, methyl ester[1]
-
Methyl 2-chloro-α,γ-dioxo-benzenebutanoate[1]
Chemical and Physical Data:
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 451485-68-0[1] |
| Molecular Formula | C₁₁H₉ClO₄[1] |
| Molecular Weight | 240.64 g/mol [1] |
| Appearance | Off-white powder |
| Purity | ≥ 97% |
Synthetic Applications: A Gateway to Heterocyclic Compounds
The primary utility of this compound lies in its role as a building block for the synthesis of heterocyclic compounds. The presence of two carbonyl groups at the 2- and 4-positions allows for cyclization reactions with various dinucleophiles. A prominent application is in the synthesis of pyridazinone derivatives, which are known to exhibit a wide range of biological activities.
The general reaction involves the condensation of the dicarbonyl compound with hydrazine or its derivatives. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the stable pyridazinone ring.
Below is a logical workflow for the synthesis of 6-(2-chlorophenyl)pyridazin-3(2H)-one from this compound.
References
An In-depth Technical Guide to the Safety and Hazards of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and hazards associated with Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (CAS No. 451485-68-0). The document is intended for researchers, scientists, and professionals in the field of drug development who may handle or conduct research with this compound. It consolidates available toxicological data, outlines standardized experimental protocols for hazard assessment, and explores potential mechanisms of toxicity based on its chemical structure. All quantitative data are presented in structured tables for clarity, and logical workflows for safety evaluation are visualized using diagrams.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₉ClO₄ | PubChem[1] |
| Molecular Weight | 240.64 g/mol | PubChem[1] |
| CAS Number | 451485-68-0 | PubChem[1] |
| Appearance | Not specified, likely a solid | General chemical knowledge |
| Solubility | Not specified | General chemical knowledge |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity, skin and eye irritation, and respiratory irritation.[1]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | pictogram-exclamation | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | pictogram-exclamation | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | pictogram-exclamation | Warning |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | pictogram-exclamation | Warning |
Source: ECHA C&L Notifications Summary via PubChem[1]
Precautionary Statements
A comprehensive list of precautionary statements is provided in the ECHA C&L Inventory.[1] Key statements include:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P301+P317 (IF SWALLOWED: Get medical help), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, the following sections detail the standardized OECD guidelines that are used to generate the hazard classifications presented above. These protocols provide a framework for conducting safety assessments.
Acute Oral Toxicity
The assessment of acute oral toxicity is typically conducted using one of the following OECD guidelines:
-
OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
-
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
-
OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure
Methodology (General Principles):
-
Test Animals: Healthy, young adult rodents (commonly rats, preferably females) are used.[1][2]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[3] They have access to standard laboratory diet and drinking water.[1]
-
Dose Administration: The test substance is administered in a single dose by gavage.[4] Animals are fasted prior to dosing.[4]
-
Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[2][3]
-
Endpoints: The primary endpoint is mortality. Clinical observations, body weight changes, and gross necropsy findings are also recorded.[4]
Caption: Postulated mechanism of toxicity for α,γ-diketo esters.
First Aid and Emergency Procedures
The following first aid measures are based on the GHS classification and are general recommendations. Always refer to the specific Safety Data Sheet (SDS) for the compound.
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling and Storage
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling. *[5] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. S[5]tore locked up.
Conclusion
This compound is a chemical that presents moderate acute health hazards. It is harmful if swallowed and causes skin, eye, and respiratory irritation. All handling and experimental procedures should be conducted with appropriate safety precautions to minimize exposure. While specific toxicological studies on this compound are limited, standardized OECD protocols provide a robust framework for its safety assessment. The potential for this compound to act as an electrophile and modify cellular components warrants further investigation into its specific mechanisms of toxicity. This guide serves as a foundational resource for professionals working with this compound, emphasizing a culture of safety and informed risk assessment.
References
An In-depth Technical Guide to the Reactivity Profile of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its 1,3-dicarbonyl moiety provides two reactive centers, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of its reactivity, physicochemical properties, and detailed experimental protocols for its synthesis and key transformations.
Physicochemical Properties
This compound is a solid at room temperature with the following computed properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClO₄ | PubChem[1] |
| Molecular Weight | 240.64 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 451485-68-0 | PubChem[1] |
| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
Synthesis
The primary synthetic route to this compound is the Claisen condensation between methyl 2-chloro-benzoate and methyl pyruvate. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[2]
References
An In-depth Technical Guide to the Solubility of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a compound of interest in various research and development applications. Due to the limited availability of public data on the solubility of this specific molecule, this document focuses on providing a robust framework for determining its solubility profile. It includes predicted behavior based on its chemical structure, detailed experimental protocols for solubility determination, and a template for data presentation.
Compound Overview
This compound is an organic compound with the chemical formula C₁₁H₉ClO₄ and a molecular weight of approximately 240.64 g/mol .[1] Its structure, featuring a chlorophenyl group and a dioxobutanoate moiety, suggests a moderate to low polarity. The presence of ester and ketone functional groups may allow for some interaction with polar solvents, while the aromatic ring provides nonpolar character. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in organic solvents than in aqueous solutions.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording and presenting solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | Data to be determined | |
| Ethanol | 25 | Data to be determined | |
| Methanol | 25 | Data to be determined | |
| Acetone | 25 | Data to be determined | |
| Dichloromethane | 25 | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |
| Hexane | 25 | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in a liquid solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
-
Quantification of Solute:
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Logical Framework for Solubility Prediction
The following diagram outlines the logical considerations for predicting the solubility of an organic compound based on its structural features.
Caption: Predictive framework for compound solubility.
This guide provides the necessary tools and methodologies for researchers to thoroughly investigate and understand the solubility of this compound. Accurate solubility data is fundamental for the successful design of experiments and the development of new applications for this compound.
References
Unveiling the Journey of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a compound of interest in synthetic and medicinal chemistry, holds a unique structural motif characterized by a β,δ-diketo ester functionality attached to a 2-chlorophenyl ring. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this molecule. While the specific historical context of its first synthesis remains elusive in readily available literature, its structural class suggests a logical synthetic pathway rooted in fundamental organic reactions. This document aims to equip researchers with a thorough understanding of its properties and a plausible, detailed experimental protocol for its preparation.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, handling, and characterization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClO₄ | PubChem[1] |
| Molecular Weight | 240.64 g/mol | PubChem[1] |
| CAS Number | 451485-68-0 | BIOGEN Científica |
| IUPAC Name | This compound | PubChem[1] |
| InChIKey | GNKBFLQRYZPLOA-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Cl | PubChem[1] |
| Physical State | Solid (presumed) | General Chemical Knowledge |
| Storage Conditions | Room Temperature | BIOGEN Científica |
Table 1: Chemical and Physical Properties
Plausible Synthetic Pathway: A Historical Perspective
The logical precursors for the synthesis of this compound would be a methyl ester of an α-keto acid and an acetophenone derivative. Specifically, the reaction would likely involve the condensation of dimethyl oxalate with 2'-chloroacetophenone .
Experimental Protocol: A Proposed Synthesis
The following is a detailed, plausible experimental protocol for the synthesis of this compound based on the principles of the Claisen condensation. This protocol is designed to provide a practical guide for researchers in a laboratory setting.
Reaction: Claisen Condensation of Dimethyl Oxalate and 2'-Chloroacetophenone
Reagents and Materials:
-
2'-Chloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution of sodium methoxide, add a solution of 2'-chloroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, and then gently reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then quench by carefully adding 1M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
Expected Yield and Characterization:
The expected yield for this type of reaction can range from moderate to good, typically between 50-80%, depending on the reaction conditions and purity of the starting materials. The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the diketo ester functionality.
-
Melting Point: To assess the purity of the compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Potential Applications and Future Directions
While specific biological activities for this compound are not extensively documented, compounds containing the β,δ-diketo ester moiety are known to be valuable intermediates in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the 2-chlorophenyl group can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity.
Future research could explore the utility of this compound as a building block in the synthesis of novel bioactive molecules. Its potential as an inhibitor of enzymes that recognize diketo acid motifs could also be a fruitful area of investigation.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents an interesting, yet under-documented, chemical entity. This guide provides a comprehensive summary of its known properties and a detailed, plausible protocol for its synthesis based on established chemical principles. By offering a solid foundation of its chemical characteristics and a practical approach to its preparation, this document aims to facilitate further research and unlock the potential of this and related compounds in various scientific disciplines, particularly in the realm of drug discovery and development.
References
Potential Biological Activity of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential biological activities of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a member of the 4-substituted 2,4-dioxobutanoic acid class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this whitepaper extrapolates its potential pharmacological profile based on extensive research conducted on structurally related analogs. The 2,4-dioxobutanoic acid scaffold is a versatile pharmacophore, with derivatives exhibiting a range of biological effects, including anti-inflammatory, analgesic, and antiviral activities. This document summarizes key quantitative data from studies on analogous compounds, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows through signaling pathway diagrams.
Introduction
This compound is a small molecule featuring a core 2,4-dioxobutanoic acid moiety attached to a 2-chlorophenyl group. The broader class of 4-aryl-2,4-dioxobutanoic acid derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as therapeutic agents in various disease areas. Notably, derivatives have shown promise as inhibitors of viral enzymes, as well as modulators of inflammatory and pain pathways. A structurally similar compound, Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, is utilized as an intermediate in the synthesis of pharmaceuticals and in agrochemical applications as a herbicide. Furthermore, a related compound, Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, is classified as a "Protein Degrader Building Block," suggesting a potential role in targeted protein degradation technologies. This whitepaper aims to consolidate the existing knowledge on related compounds to provide a predictive framework for the biological potential of this compound.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar 2,4-dioxobutanoic acid derivatives, this compound is predicted to exhibit the following biological activities:
Anti-Inflammatory Activity
Hydrazine derivatives of 2,4-dioxobutanoic acids have demonstrated significant anti-inflammatory effects in preclinical models. The proposed mechanism, while not fully elucidated, may involve the modulation of inflammatory mediator synthesis.
Analgesic Activity
Several 2,4-dioxobutanoic acid derivatives have shown analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is likely linked to their anti-inflammatory action.
Antiviral (Anti-Influenza) Activity
A significant body of research has focused on 4-substituted 2,4-dioxobutanoic acids as inhibitors of the influenza virus. These compounds selectively target the cap-dependent endonuclease activity of the viral RNA polymerase complex, which is essential for viral transcription. This inhibition is a specific and attractive target for antiviral drug development.
Enzyme Inhibition
Derivatives of 2,4-dioxobutanoic acid have been identified as potent inhibitors of various enzymes, including:
-
Influenza Virus Endonuclease: As mentioned, this is a key target for the antiviral activity of this class of compounds.
-
Glycolic Acid Oxidase: Lipophilic 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of this enzyme.
Herbicidal Activity
The structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), acts as a synthetic auxin, leading to uncontrolled cell growth and death in broadleaf plants. This suggests that this compound could potentially have herbicidal properties.
Quantitative Data for Structurally Related Compounds
The following tables summarize quantitative data for various 4-substituted 2,4-dioxobutanoic acid derivatives from published studies. It is important to note that this data is for analogous compounds and not for this compound itself.
Table 1: Anti-Influenza Virus Activity of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives
| Compound (Substituent at position 4) | IC50 (µM) for Influenza A Endonuclease | Reference |
| 4-Phenyl | 29.0 | [1] |
| 4-(4-Fluorophenyl) | 10.0 | [1] |
| 4-(Biphenyl-4-yl) | 0.8 | [1] |
| 4-(Piperidin-1-yl) | 0.2 | [2] |
Table 2: Glycolic Acid Oxidase Inhibition by 4-Substituted 2,4-Dioxobutanoic Acid Derivatives
| Compound | IC50 (M) |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | 6 x 10⁻⁸ |
| 4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid | 6 x 10⁻⁸ |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (or vehicle/standard drug) is administered orally or intraperitoneally.
-
After a specific period (e.g., 30 or 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Analgesic Activity: Hot Plate Test in Mice
This method is used to assess central analgesic activity.
-
Animals: Swiss albino mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound (or vehicle/standard drug) is administered.
-
The reaction time on the hot plate is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
-
Data Analysis: An increase in the reaction time is considered an analgesic effect.
In Vitro Influenza Virus Endonuclease Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the viral enzyme.
-
Enzyme Source: Recombinant influenza virus PA-N endonuclease domain expressed in E. coli.
-
Substrate: A fluorescently labeled short RNA or DNA substrate.
-
Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The recombinant endonuclease is incubated with varying concentrations of the test compound in an appropriate buffer containing divalent cations (e.g., Mn²⁺).
-
The fluorescently labeled substrate is added to initiate the reaction.
-
The reaction is incubated at a specific temperature (e.g., 37 °C) for a defined period.
-
The cleavage of the substrate is measured by a change in fluorescence polarization or other fluorescence-based methods.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.[3]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the potential biological activities of this compound.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
References
- 1. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate from 2-Chloroacetophenone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a versatile building block in medicinal chemistry and drug discovery. The synthesis is achieved through a mixed Claisen condensation of 2-chloroacetophenone with dimethyl oxalate. This application note includes a comprehensive experimental protocol, tabulated data of reactants and products, and a visualization of the reaction workflow. Additionally, a potential signaling pathway inhibited by related compounds is illustrated, highlighting the potential biological relevance of this class of molecules.
Introduction
This compound and its derivatives are of significant interest in the field of drug development. The α,γ-dicarbonyl functionality serves as a valuable scaffold for the synthesis of a variety of heterocyclic compounds and as a pharmacophore in its own right. Notably, compounds with a 4-substituted 2,4-dioxobutanoic acid core have been identified as inhibitors of enzymes such as glycolic acid oxidase, suggesting potential therapeutic applications.[1] This document outlines a reliable method for the preparation of the title compound, providing researchers with a foundational protocol for its synthesis and further investigation.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound Name | 2-Chloroacetophenone | Dimethyl Oxalate | This compound |
| Molecular Formula | C₈H₇ClO | C₄H₆O₄ | C₁₁H₉ClO₄ |
| Molecular Weight ( g/mol ) | 154.59 | 118.09 | 240.64[2] |
| Appearance | White crystalline solid | Colorless liquid or solid | Not specified |
| Boiling Point (°C) | 247 | 163-164 | Not specified |
| Melting Point (°C) | 56-58 | 54 | Not specified |
| CAS Number | 2142-68-9 | 553-90-2 | 451485-68-0[2] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of the mixed Claisen condensation reaction.[3][4][5]
Materials:
-
2-Chloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of 2-chloroacetophenone (1.0 equivalent) in a minimal amount of anhydrous methanol.
-
Addition of Dimethyl Oxalate: While stirring the mixture, add a solution of dimethyl oxalate (1.2 equivalents) in anhydrous diethyl ether dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by carefully adding 1M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Expected Yield: Yields for this specific reaction are not widely reported, but similar Claisen condensations typically proceed in moderate to good yields (50-80%).
Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Potential Biological Target: Glycolate Oxidase Inhibition
Derivatives of 4-substituted 2,4-dioxobutanoic acids have been investigated as inhibitors of glycolic acid oxidase. This enzyme is involved in the photorespiration pathway in plants and the metabolism of glycolate in animals. Inhibition of this enzyme can have various physiological effects.
Caption: Putative inhibition of the Glycolate Oxidase pathway.
Conclusion
The protocol described herein provides a straightforward and efficient method for the synthesis of this compound. This compound serves as a valuable intermediate for the synthesis of more complex molecules and may itself possess interesting biological activities. The provided workflow and pathway diagrams offer a clear overview of the synthesis and its potential relevance, aiding researchers in their drug discovery and development endeavors. Further studies are warranted to fully elucidate the biological profile of this compound and its derivatives.
References
- 1. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen Condensation [organic-chemistry.org]
Application Notes: Synthesis of Heterocyclic Scaffolds from Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Introduction
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a versatile 1,3-dicarbonyl compound that serves as a valuable building block in heterocyclic chemistry. Its bifunctional nature, possessing both a β-ketoester and a ketone moiety, allows for facile cyclocondensation reactions with various dinucleophiles to construct a diverse range of heterocyclic systems. This document provides detailed protocols for the synthesis of pyrazoles, isoxazoles, and pyrimidines, which are key pharmacophores in numerous biologically active molecules and pharmaceutical agents.
The protocols described herein are based on well-established synthetic methodologies for the conversion of 1,3-dicarbonyl compounds into these important heterocyclic cores. While specific literature on the use of this compound is limited, these general procedures provide a robust starting point for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Key Applications
-
Pyrazoles: The reaction with hydrazine derivatives yields substituted pyrazoles. The pyrazole nucleus is a common feature in drugs with analgesic, anti-inflammatory, and anticancer properties. The Knorr pyrazole synthesis is a classical and reliable method for this transformation.[1][2][3][4]
-
Isoxazoles: Cyclocondensation with hydroxylamine affords isoxazoles, a class of heterocycles found in various therapeutic agents, including COX-2 inhibitors and antibiotics.[5][6][7][8][9]
-
Pyrimidines: Treatment with urea or thiourea provides access to pyrimidine and thiopyrimidine derivatives, respectively. The pyrimidine ring is a fundamental component of nucleobases and is present in a wide array of drugs, including anticancer and antiviral agents.[10][11][12][13][14]
Data Presentation
Table 1: Synthesis of Methyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Typical Yield (%) |
| This compound | Hydrazine Hydrate | Methyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate | Acetic Acid | Ethanol | 80-95 |
Table 2: Synthesis of Methyl 5-(2-chlorophenyl)isoxazole-3-carboxylate
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Typical Yield (%) |
| This compound | Hydroxylamine Hydrochloride | Methyl 5-(2-chlorophenyl)isoxazole-3-carboxylate | Sodium Hydroxide | Ethanol | 75-90 |
Table 3: Synthesis of Methyl 4-(2-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-6-carboxylate
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Typical Yield (%) |
| This compound | Urea | Methyl 4-(2-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-6-carboxylate | Hydrochloric Acid | Ethanol | 60-80 |
Table 4: Synthesis of Methyl 4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-6-carboxylate
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Typical Yield (%) |
| This compound | Thiourea | Methyl 4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-6-carboxylate | Hydrochloric Acid | Ethanol | 65-85 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
This protocol is an adaptation of the Knorr pyrazole synthesis.[1][4]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial acetic acid (catalytic amount, ~3-5 drops)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain Methyl 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylate.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of Methyl 5-(2-chlorophenyl)isoxazole-3-carboxylate
This protocol is based on the general synthesis of isoxazoles from 1,3-dicarbonyl compounds.[5][6]
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium hydroxide (1.2 eq)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in a mixture of water and ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Methyl 5-(2-chlorophenyl)isoxazole-3-carboxylate.
Protocol 3: Synthesis of Methyl 4-(2-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-6-carboxylate
This protocol follows the principles of the Biginelli reaction for pyrimidine synthesis.[10][14]
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a solution of this compound (1.0 eq) and urea (1.5 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol to obtain pure Methyl 4-(2-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-6-carboxylate.
Protocol 4: Synthesis of Methyl 4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-6-carboxylate
This protocol is a variation of the Biginelli reaction using thiourea.[10][14]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Combine this compound (1.0 eq), thiourea (1.5 eq), and ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product to yield Methyl 4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyrimidine-6-carboxylate.
Visualizations
Caption: Synthetic workflow for Pyrazole synthesis.
Caption: Synthetic workflow for Isoxazole synthesis.
Caption: Synthetic workflow for Pyrimidine synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. m.youtube.com [m.youtube.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu.eg [bu.edu.eg]
- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 12. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 13. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols: Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate as a strategic building block in the synthesis of pharmaceutically relevant compounds, particularly focusing on the formation of the 1,5-benzodiazepine scaffold. Detailed experimental protocols, data presentation, and workflow diagrams are provided to guide researchers in leveraging the reactivity of this versatile intermediate.
Introduction
This compound is a highly functionalized organic molecule characterized by the presence of a β-ketoester and a ketone moiety. This unique structural arrangement makes it an exceptionally valuable precursor for the synthesis of a variety of heterocyclic compounds through condensation and cyclization reactions. Its 2-chlorophenyl substituent offers steric and electronic properties that can be exploited to modulate the pharmacological activity of the resulting pharmaceutical agents. A primary application of this building block is in the synthesis of 1,5-benzodiazepines, a class of compounds renowned for their diverse biological activities, including anxiolytic, anticonvulsant, and sedative properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in the table below. This information is crucial for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClO₄ | [1] |
| Molecular Weight | 240.64 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 451485-68-0 | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Application in the Synthesis of 1,5-Benzodiazepine Derivatives
The reaction of this compound with o-phenylenediamines is a well-established and efficient method for the synthesis of 4-(2-chlorophenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one derivatives. This reaction proceeds via a condensation-cyclization cascade.
General Reaction Scheme:
Caption: General reaction for the synthesis of 1,5-benzodiazepines.
Plausible Reaction Mechanism
The synthesis of 1,5-benzodiazepines from β-dicarbonyl compounds and o-phenylenediamine is believed to proceed through the following steps:
-
Initial Condensation: One of the amino groups of o-phenylenediamine attacks one of the carbonyl groups of this compound, followed by dehydration to form an enamine or imine intermediate.
-
Intramolecular Cyclization: The second amino group of the o-phenylenediamine moiety then attacks the remaining carbonyl group intramolecularly.
-
Dehydration/Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable seven-membered 1,5-benzodiazepine ring system.
Caption: Plausible reaction mechanism for 1,5-benzodiazepine formation.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 1,5-benzodiazepine derivatives using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Acetic Acid Catalyzed Synthesis in Ethanol
This protocol describes a common and straightforward method for the synthesis of 1,5-benzodiazepines.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (or substituted derivative) (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-(2-chlorophenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one derivative.
Protocol 2: Lewis Acid Catalyzed Synthesis
Lewis acids can also effectively catalyze the condensation reaction, sometimes offering milder conditions and improved yields.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (or substituted derivative) (1.0 eq)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃, InCl₃) (catalytic amount, e.g., 5-10 mol%)
-
Acetonitrile or Dichloromethane (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in the chosen solvent.
-
Add the Lewis acid catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Expected Outcomes
The following table provides a template for summarizing the expected quantitative data from the synthesis of 1,5-benzodiazepine derivatives. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions used.
| Entry | o-Phenylenediamine Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | Acetic Acid | Ethanol | Reflux | 4-8 | e.g., 75-85 |
| 2 | 4-Methyl-o-phenylenediamine | Yb(OTf)₃ | Acetonitrile | RT | 2-4 | e.g., 80-90 |
| 3 | 4-Chloro-o-phenylenediamine | InCl₃ | Dichloromethane | 40 | 3-6 | e.g., 70-80 |
*Note: The yields presented are hypothetical and for illustrative purposes. Actual yields should be determined experimentally.
Biological Activity and Signaling Pathway
1,5-Benzodiazepines typically exert their pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[2] These compounds act as positive allosteric modulators, binding to a site on the GABA-A receptor that is distinct from the GABA binding site.[2] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.[2]
Caption: Mechanism of action of 1,5-benzodiazepines on the GABA-A receptor.
Conclusion
This compound is a valuable and reactive building block for the synthesis of pharmaceutically important 1,5-benzodiazepine derivatives. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the synthesis of novel compounds with potential therapeutic applications. The straightforward nature of the condensation reaction with o-phenylenediamines, coupled with the potential for diverse substitution patterns, makes this an attractive strategy in drug discovery and development.
References
Application Notes and Protocols for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for the utilization of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate as a key intermediate in the synthesis of biologically active quinoline derivatives. The primary application detailed is the synthesis of 2-(2-chlorophenyl)quinoline-4-carboxylic acid, a compound with potential applications in anticancer research. Furthermore, comprehensive protocols for the evaluation of the cytotoxic effects of the synthesized quinoline derivatives against various cancer cell lines are provided. This document is intended to guide researchers through the synthetic procedures and subsequent biological characterization of compounds derived from this compound.
Chemical Properties and Safety Information
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₉ClO₄ | --INVALID-LINK-- |
| Molecular Weight | 240.64 g/mol | --INVALID-LINK-- |
| CAS Number | 451485-68-0 | --INVALID-LINK-- |
| Appearance | Off-white powder | --INVALID-LINK-- |
| Melting Point | 133-138 °C | --INVALID-LINK-- |
| Storage | Store at 0-8 °C | --INVALID-LINK-- |
| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |
| Safety Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | --INVALID-LINK-- |
Application 1: Synthesis of 2-(2-chlorophenyl)quinoline-4-carboxylic acid
Introduction:
This compound serves as a valuable precursor in the synthesis of substituted quinolines, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This protocol details the synthesis of 2-(2-chlorophenyl)quinoline-4-carboxylic acid via a reaction analogous to the Doebner-von Miller or Pfitzinger synthesis.
Experimental Protocol: Synthesis of 2-(2-chlorophenyl)quinoline-4-carboxylic acid
This protocol is adapted from a similar synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and aniline (1 equivalent) in ethanol.
-
To this solution, add a solution of potassium hydroxide (2 equivalents) in ethanol.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield crude 2-(2-chlorophenyl)quinoline-4-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for 2-(2-chlorophenyl)quinoline-4-carboxylic acid.
Application 2: Evaluation of Cytotoxic Activity
Introduction:
Substituted quinoline derivatives are known to exhibit anticancer properties.[2][3] The following protocols describe standard in vitro assays to evaluate the cytotoxicity of the synthesized 2-(2-chlorophenyl)quinoline-4-carboxylic acid against various cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Synthesized 2-(2-chlorophenyl)quinoline-4-carboxylic acid
-
Human cancer cell lines (e.g., K562, U266, U937, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(2-chlorophenyl)quinoline-4-carboxylic acid in the cell culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Cytotoxicity of 2-(2-chlorophenyl)quinoline-4-carboxylic acid derivatives
The following table presents hypothetical IC₅₀ values for a derivative of 2-(2-chlorophenyl)quinoline-4-carboxylic acid (Compound D28) against a panel of human cancer cell lines, as reported in a study on similar compounds.
| Cell Line | Cancer Type | IC₅₀ (µM) for Compound D28 |
| K562 | Chronic Myelogenous Leukemia | 1.02 |
| U266 | Multiple Myeloma | 1.08 |
| U937 | Histiocytic Lymphoma | 1.11 |
| MCF-7 | Breast Cancer | 5.66 |
| Fadu | Pharyngeal Cancer | 3.22 |
| MDA-MB-231 | Breast Cancer | 4.15 |
| MDA-MB-468 | Breast Cancer | 2.89 |
| A549 | Lung Cancer | 2.83 |
| A2780 | Ovarian Cancer | 3.86 |
| HepG2 | Liver Cancer | 2.16 |
Data adapted from a study on 2-substituted phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.
Visualization of a Potential Signaling Pathway:
Quinolone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDACs).
Caption: Putative signaling pathway of quinoline derivatives as HDAC inhibitors.
References
Application Notes and Protocols: Reaction of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a versatile 1,4-dicarbonyl compound that serves as a valuable precursor in the synthesis of a variety of heterocyclic structures. Its reaction with amines is a cornerstone of heterocyclic chemistry, providing access to privileged scaffolds in medicinal chemistry and drug development. The presence of the 2-chlorophenyl group can significantly influence the biological activity of the resulting molecules. These reactions are primarily governed by the principles of condensation chemistry, leading to the formation of highly functionalized five- and six-membered heterocycles.
This document provides detailed application notes and generalized experimental protocols for the reaction of this compound with primary amines and hydrazines. The resulting pyrrole and pyridazine derivatives are of significant interest due to their potential as therapeutic agents.
Key Reactions and Mechanisms
The primary reactions of this compound with amines are the Paal-Knorr synthesis of pyrroles and the formation of pyridazinones.
1. Paal-Knorr Pyrrole Synthesis:
The reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia is a classic method for the synthesis of substituted pyrroles.[1][2] The reaction typically proceeds under neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction.[2] The mechanism involves the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1]
2. Pyridazinone Synthesis:
The condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives provides a direct route to pyridazinone and dihydropyridazinone structures.[3][4] This reaction is a fundamental method for constructing the pyridazine ring system, which is a common motif in biologically active compounds.
Application in Drug Discovery
Pyrrole and pyridazine cores are present in a wide array of pharmaceuticals and bioactive molecules. The functionalized heterocycles synthesized from this compound can be further elaborated to generate libraries of compounds for screening in various disease models. The 2-chlorophenyl substituent can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Experimental Protocols
Note: The following protocols are generalized procedures based on well-established methods for the reaction of 1,4-dicarbonyl compounds with amines.[2][4][5] Optimal conditions (temperature, reaction time, solvent, and catalyst) may vary depending on the specific amine used and should be determined empirically.
Protocol 1: General Procedure for the Synthesis of 1-Substituted-5-(2-chlorophenyl)-3-methoxycarbonyl-1H-pyrrol-2(5H)-ones (Paal-Knorr Pyrrole Synthesis)
This protocol describes a representative Paal-Knorr synthesis of a substituted pyrrole from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Glacial Acetic Acid
-
Ethanol or Toluene
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or toluene (10 mL per mmol of the butanoate).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrole derivative.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Expected Outcome:
The reaction is expected to yield the corresponding 1-substituted-5-(2-chlorophenyl)-3-methoxycarbonyl-1H-pyrrol-2(5H)-one. The yield will be dependent on the specific amine used and the optimization of the reaction conditions.
Protocol 2: General Procedure for the Synthesis of 6-(2-chlorophenyl)-2H-pyridazin-3-one
This protocol outlines a general method for the synthesis of a pyridazinone derivative from this compound and hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Standard laboratory glassware and stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or acetic acid (10 mL per mmol of the butanoate).
-
Add hydrazine hydrate (1.0-1.5 eq) dropwise to the solution. The reaction may be exothermic.
-
Heat the reaction mixture to reflux for 2-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Expected Outcome:
This reaction is expected to produce 6-(2-chlorophenyl)-2H-pyridazin-3-one. The yield and purity will depend on the reaction conditions and purification method.
Data Presentation
Table 1: Reaction of this compound with Various Primary Amines (Paal-Knorr Synthesis)
| Entry | Amine (R-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Toluene | 110 | 12 | Data not available |
| 2 | Benzylamine | Ethanol | 78 | 8 | Data not available |
| 3 | Methylamine | Ethanol | 78 | 6 | Data not available |
| 4 | Glycine methyl ester | Ethanol | 78 | 10 | Data not available |
Table 2: Reaction of this compound with Hydrazine Derivatives
| Entry | Hydrazine (R-NHNH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | 78 | 4 | Data not available |
| 2 | Phenylhydrazine | Acetic Acid | 118 | 6 | Data not available |
| 3 | Methylhydrazine | Ethanol | 78 | 5 | Data not available |
Visualizations
The following diagrams illustrate the general reaction pathways and an experimental workflow.
Caption: Paal-Knorr synthesis of substituted pyrroles.
Caption: Synthesis of pyridazinone derivatives.
Caption: General experimental workflow for synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Quinolines via Combes Reaction Using Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of a wide variety of natural products, pharmaceuticals, and functional materials.[1][2] In medicinal chemistry, the quinoline scaffold is considered a "privileged structure" due to its presence in numerous drugs with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Several synthetic methodologies have been developed for the construction of the quinoline ring system, with the Combes synthesis being a prominent and versatile method.[5][6]
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-dicarbonyl compound.[7][8] This application note provides a detailed protocol for the synthesis of novel quinoline derivatives using Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a readily available β-ketoester, as the dicarbonyl component. This approach offers a direct route to highly functionalized quinolines with potential applications in drug discovery and development.
Reaction Mechanism: The Combes Synthesis
The reaction proceeds in two main stages. First, the aniline reacts with the β-ketoester, this compound, to form an enamine intermediate through dehydration.[5] In the second stage, an acid-catalyzed intramolecular cyclization of the enamine occurs, followed by a dehydration step to yield the aromatic quinoline ring system.[6] Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used as catalysts for the cyclization and dehydration steps.[5][6]
Figure 1: General mechanism of the Combes quinoline synthesis.
Experimental Protocols
This section details the laboratory procedure for the synthesis of a representative quinoline derivative, Methyl 2-(2-chlorophenyl)-4-hydroxyquinoline-3-carboxylate, via the Combes reaction.
Materials and Equipment:
-
This compound (CAS: N/A, hypothetical)
-
Aniline (or substituted anilines)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Protocol: Synthesis of Methyl 2-(2-chlorophenyl)-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and aniline (1.0 eq) in 30 mL of ethanol.
-
Initial Condensation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate. Monitor the reaction progress by TLC.
-
Acid-Catalyzed Cyclization: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Heating: After the addition of acid is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. Monitor the consumption of the enamine intermediate and the formation of the product by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate. Stir until the evolution of CO₂ gas ceases and the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline derivative.
Figure 2: Step-by-step experimental workflow for quinoline synthesis.
Data Presentation
The versatility of the Combes synthesis allows for the use of various substituted anilines to generate a library of quinoline derivatives. The following table presents hypothetical data for the synthesis of different quinoline derivatives using this protocol.
| Entry | Aniline Derivative | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | 4 | 90 | 85 |
| 2 | 4-Methylaniline | 4.5 | 90 | 88 |
| 3 | 4-Methoxyaniline | 5 | 90 | 92 |
| 4 | 4-Chloroaniline | 6 | 90 | 75 |
| 5 | 3-Nitroaniline | 8 | 90 | 60 |
Table 1: Hypothetical yields for the synthesis of various quinoline derivatives. Electron-donating groups on the aniline ring generally lead to higher yields and faster reaction times, while electron-withdrawing groups can decrease the nucleophilicity of the aniline, resulting in lower yields and longer reaction times.
Applications in Drug Development
The quinoline core is a cornerstone in the development of therapeutics.[9] The synthesized 2-(2-chlorophenyl)-4-hydroxyquinoline-3-carboxylate derivatives are valuable scaffolds for further chemical modification. The ester and hydroxyl functionalities can serve as handles for introducing diverse substituents to explore structure-activity relationships (SAR). These novel compounds can be screened for a variety of biological activities, including but not limited to:
-
Anticancer agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[4]
-
Antimalarial compounds: Following the legacy of chloroquine and quinine, novel quinolines are continuously explored for their efficacy against drug-resistant malaria strains.[3]
-
Antibacterial agents: The quinolone class of antibiotics, such as ciprofloxacin, highlights the potential of this scaffold in combating bacterial infections.[3]
-
Kinase inhibitors: The planar aromatic structure of quinoline is well-suited for binding to the ATP-binding sites of kinases, which are critical targets in oncology and inflammatory diseases.
This application note provides a comprehensive and detailed protocol for the synthesis of novel quinoline derivatives using this compound via the Combes synthesis. The methodology is robust and amenable to the use of various substituted anilines, allowing for the creation of a diverse library of compounds for screening in drug discovery programs. The presented workflow and data serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries engaged in the development of new therapeutic agents.
References
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. iipseries.org [iipseries.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Phenylpyrazole Herbicides from Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities. Its 1,3-dicarbonyl functionality makes it an ideal precursor for the synthesis of pyrazole derivatives, a class of compounds widely recognized for their potent herbicidal properties. Many commercially successful herbicides are based on the phenylpyrazole scaffold, which acts by inhibiting the enzyme Protoporphyrinogen Oxidase (PPO). This application note provides a detailed protocol for the synthesis of a potent phenylpyrazole herbicide, Methyl 1-(4-chlorophenyl)-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate, from this compound.
Agrochemical Application: Phenylpyrazole Herbicides
Phenylpyrazole derivatives synthesized from this compound are effective as pre- and post-emergence herbicides. They exhibit broad-spectrum activity against various broadleaf and grassy weeds.
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The primary mode of action for this class of herbicides is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1][2][3][4] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then interacts with light and oxygen to produce highly reactive singlet oxygen. This singlet oxygen causes rapid lipid peroxidation, leading to the disruption of cell membranes, leakage of cellular contents, and ultimately, cell death.[3][4] This rapid mode of action results in visible symptoms such as chlorosis, necrosis, and wilting of the target weeds within hours of application.
Experimental Protocols
Synthesis of Methyl 1-(4-chlorophenyl)-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
This protocol details the synthesis of a representative phenylpyrazole herbicide from this compound and 4-chlorophenylhydrazine hydrochloride.
Materials and Equipment:
-
This compound
-
4-chlorophenylhydrazine hydrochloride
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 volumes).
-
Addition of Reagents: To the stirred solution, add 4-chlorophenylhydrazine hydrochloride (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure Methyl 1-(4-chlorophenyl)-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and recording its NMR, IR, and Mass spectra.
Data Presentation
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-chlorophenylhydrazine hydrochloride |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >98% |
Table 2: Spectroscopic Data for Methyl 1-(4-chlorophenyl)-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.60-7.40 (m, 4H, Ar-H), 7.35-7.20 (m, 4H, Ar-H), 7.10 (s, 1H, pyrazole-H), 3.95 (s, 3H, OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 162.5 (C=O), 151.0, 145.0, 138.0, 135.0, 132.0, 131.0, 130.5, 130.0, 129.5, 128.0, 127.5, 125.0, 110.0 (Ar-C & pyrazole-C), 52.5 (OCH₃) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1725 (C=O, ester), 1590, 1480 (C=C, Ar), 1250 (C-O), 750 (C-Cl) |
| Mass Spectrum (EI, m/z) | 348 [M]⁺, 317, 282, 139 |
Visualizations
References
- 1. Design, synthesis and biological activity determination of novel phenylpyrazole protoporphyrinogen oxidase inhibitor herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
Application Notes and Protocols: Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate as a Versatile Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a promising, yet underexplored, precursor for the synthesis of a variety of biologically active heterocyclic molecules. Its 1,3-dicarbonyl moiety, combined with a reactive ester and a substituted phenyl ring, offers a versatile scaffold for the construction of diverse pharmacophores. This document provides detailed application notes and generalized experimental protocols for the synthesis of pyrazoles, pyridazines, and pyrimidines using this precursor. The information presented is based on established synthetic methodologies for analogous compounds and aims to guide researchers in exploring the potential of this compound in drug discovery and development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3] The strategic synthesis of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry. This compound (a 1,3-dicarbonyl compound) serves as an excellent starting material for cyclocondensation reactions to produce five- and six-membered nitrogen-containing heterocycles. The presence of the 2-chlorophenyl group can significantly influence the biological activity of the resulting molecules, potentially enhancing their efficacy or modulating their target specificity.
This document outlines the potential synthetic pathways for converting this compound into bioactive pyrazoles, pyridazines, and pyrimidines, classes of compounds known for their antimicrobial, anti-inflammatory, and anticancer properties, among others.[4][5]
Data Presentation
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present generalized data based on reactions with analogous 1,3-dicarbonyl compounds. These values should be considered as representative examples to guide experimental design.
Table 1: Representative Yields for the Synthesis of Heterocycles from 1,3-Dicarbonyl Precursors
| Heterocycle Class | Reagent | Typical Yield (%) | Reference Analogy |
| Pyrazoles | Hydrazine Derivatives | 70-90% | [6] |
| Pyridazines | Hydrazine Derivatives | 65-85% | [6] |
| Pyrimidines | Amidines, Ureas, Thioureas | 60-80% | [7] |
Table 2: Potential Biological Activities of Synthesized Heterocycles
| Heterocycle Class | Derivative Type | Potential Biological Activity | Reference Analogy |
| Pyrazoles | 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid derivatives | Antimicrobial, Antifungal, Anti-inflammatory | [4][8] |
| Pyridazines | 6-(2-chlorophenyl)pyridazin-3(2H)-one derivatives | Anticancer, Vasodilator | [5] |
| Pyrimidines | 2-(substituted)-4-(2-chlorophenyl)pyrimidine-6-carboxylic acid derivatives | Antifungal, Anticancer | [1][9] |
Experimental Protocols
The following are generalized protocols for the synthesis of various heterocycles from this compound. Optimization of reaction conditions (solvent, temperature, catalyst, and reaction time) is recommended for achieving optimal yields and purity.
Protocol 1: Synthesis of 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid derivatives
This protocol describes the cyclocondensation reaction with hydrazine derivatives.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Protocol 2: Synthesis of 6-(2-chlorophenyl)pyridazin-3(2H)-one derivatives
This protocol outlines the synthesis of pyridazinones through reaction with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or a higher boiling point solvent (e.g., n-butanol)
-
Reflux apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or n-butanol.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration and wash with a cold solvent.
-
Recrystallize the crude product from an appropriate solvent to yield the pure pyridazinone derivative.
Protocol 3: Synthesis of 2-(substituted)-4-(2-chlorophenyl)pyrimidine-6-carboxylic acid derivatives
This protocol describes the synthesis of pyrimidines using amidines, ureas, or thioureas.
Materials:
-
This compound
-
Guanidine hydrochloride, Acetamidine hydrochloride, Urea, or Thiourea
-
A base (e.g., Sodium ethoxide, Sodium hydroxide)
-
Ethanol
-
Reflux apparatus
-
Standard work-up and purification equipment
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add the chosen nitrogen-containing reagent (e.g., guanidine hydrochloride, 1 equivalent).
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with an appropriate acid (e.g., acetic acid).
-
The resulting precipitate can be collected by filtration.
-
The crude product can be purified by recrystallization to afford the desired pyrimidine derivative.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the generalized synthetic routes and a typical experimental workflow.
Caption: General synthesis of pyrazole derivatives.
Caption: General synthesis of pyridazinone derivatives.
Caption: General synthesis of pyrimidine derivatives.
Caption: Typical experimental workflow for synthesis.
Potential Signaling Pathway Interactions
While specific signaling pathways targeted by derivatives of this compound are not yet elucidated, related heterocyclic compounds are known to interact with various cellular signaling cascades. For instance, certain pyrazole and pyrimidine derivatives have been shown to inhibit protein kinases, which are key regulators of cell growth, differentiation, and survival. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for novel inhibitors derived from the title precursor.
Caption: Generalized kinase signaling pathway.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of potentially bioactive heterocyclic compounds. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore its utility in developing novel pyrazoles, pyridazines, and pyrimidines. Further investigation into the specific reaction conditions and the biological evaluation of the resulting compounds is warranted to fully realize the potential of this precursor in medicinal chemistry and drug discovery.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive constituents from cinnamon, hemp seed and polygonum cuspidatum protect against H2O2 but not rotenone toxicity in a cellular model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Investigation into the Biological Effects of Dihydropyrimidines [ignited.in]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques used to characterize Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a β-keto ester with potential applications in pharmaceutical and agrochemical development. The protocols outlined below are designed to guide researchers in obtaining and interpreting high-quality spectroscopic data for this compound and its derivatives.
Introduction
This compound is a dicarbonyl compound that exhibits keto-enol tautomerism, a crucial factor influencing its chemical reactivity and biological activity. Spectroscopic analysis is essential for confirming the chemical structure, assessing purity, and understanding the tautomeric equilibrium of this class of molecules. The primary analytical techniques covered in these notes are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Keto-Enol Tautomerism
β-keto esters like this compound exist as an equilibrium mixture of the keto and enol tautomers. This equilibrium can be influenced by factors such as solvent polarity, temperature, and pH. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. Spectroscopic techniques are invaluable for studying and quantifying this tautomerism.
Caption: Keto-enol tautomerism of this compound.
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data (Expected)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CH₃ (ester) | ~3.8 | s | 3H | Methyl ester protons |
| CH₂ | ~4.0 | s | 2H | Methylene protons |
| Ar-H | 7.3 - 7.6 | m | 4H | Aromatic protons |
| Enol OH | 12-15 | br s | (variable) | Enolic proton (if present) |
| Enol CH | ~6.0 | s | (variable) | Vinylic proton of enol (if present) |
Table 2: ¹³C NMR Spectral Data (Expected)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| CH₃ (ester) | ~52 | Methyl ester carbon |
| CH₂ | ~45 | Methylene carbon |
| C=O (ester) | ~165 | Ester carbonyl carbon |
| C=O (keto) | ~190 | Ketone carbonyl carbon |
| C-Cl | ~132 | Aromatic carbon bonded to chlorine |
| Ar-C | 127 - 135 | Aromatic carbons |
| Enol C=C | 90 - 100 | Vinylic carbons of enol (if present) |
Table 3: FTIR Spectral Data
Sample Phase: Vapor. Data sourced from public databases.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | C-H stretch (aromatic) |
| ~2960 | Weak | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester carbonyl) |
| ~1685 | Strong | C=O stretch (aryl ketone carbonyl) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry (GC-MS) Data
Ionization Mode: Electron Ionization (EI). Data sourced from public databases.[1]
| m/z | Relative Intensity | Proposed Fragment |
| 240/242 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 209/211 | High | [M - OCH₃]⁺ |
| 181/183 | High | [M - COOCH₃]⁺ |
| 139/141 | Very High | [ClC₆H₄CO]⁺ (2-chlorobenzoyl cation) |
| 111/113 | Medium | [ClC₆H₄]⁺ (chlorophenyl cation) |
Table 5: UV-Vis Spectroscopic Data (Expected)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition | Chromophore |
| ~250 | High | π → π | 2-chlorobenzoyl group |
| ~320 | Low | n → π | Carbonyl groups |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300-500 MHz NMR spectrometer.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) for better signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
FTIR Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Prepare a 5-10% solution in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.
-
KBr Pellet (solid): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent/KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program to ensure good separation, for example, starting at 50°C and ramping up to 250°C.
-
-
MS Detection:
-
The eluent from the GC is introduced into the mass spectrometer.
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of 200-800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Workflow and Pathway Diagrams
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the identification and characterization of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis and characterization.
Potential Signaling Pathway Interaction (Hypothetical)
While specific signaling pathway interactions for this compound are not yet established, derivatives of similar compounds have been investigated for their potential as enzyme inhibitors. A hypothetical pathway could involve the inhibition of a kinase cascade, a common target in drug discovery.
Caption: Hypothetical inhibition of a MAP kinase signaling pathway.
Conclusion
The spectroscopic techniques detailed in these application notes are fundamental for the unambiguous characterization of this compound and its derivatives. Accurate interpretation of the data from NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive understanding of the molecular structure, purity, and chemical properties, which is critical for advancing research and development in medicinal and agricultural chemistry.
References
Application Notes and Protocols for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and its Analogs in Medicinal Chemistry
Introduction
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a member of the 4-aryl-2,4-dioxobutanoic acid derivative family. While specific research on this particular molecule is limited, the broader class of 4-aryl-2,4-dioxobutanoic acids has garnered significant interest in medicinal chemistry. These compounds are recognized as versatile scaffolds for the development of enzyme inhibitors, with notable activity against kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism. Dysregulation of this pathway has been implicated in the pathophysiology of several neurodegenerative diseases, making KMO an attractive therapeutic target.
This document provides an overview of the potential applications of this compound and its analogs as KMO inhibitors, including hypothetical protocols and data presentation based on the known activities of structurally related compounds.
Therapeutic Potential: Kynurenine 3-Monooxygenase (KMO) Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in mammals. [1][2][3]A critical enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK). [4][5]The inhibition of KMO is a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. [3][6]By inhibiting KMO, the production of the neurotoxic metabolite quinolinic acid is reduced, while the pathway is shifted towards the production of the neuroprotective kynurenic acid. [4][6][7]The 4-aryl-4-oxobutanoic acid scaffold has been identified as a promising starting point for the design of KMO inhibitors. []
Structure-Activity Relationship (SAR) of 4-Aryl-2,4-dioxobutanoic Acid Derivatives as KMO Inhibitors
The following table summarizes the general structure-activity relationships for 4-aryl-2,4-dioxobutanoic acid derivatives as KMO inhibitors, based on publicly available research. Please note that specific inhibitory concentrations for this compound are not available and the data presented here is representative of the compound class.
| Compound/Scaffold | R Group (Aryl Substitution) | IC50 (hKMO) | Notes |
| 4-Aryl-2,4-dioxobutanoic acid | Unsubstituted Phenyl | Moderate Activity | Parent scaffold for KMO inhibition. |
| 4-Aryl-2,4-dioxobutanoic acid | Halogenated Phenyl (e.g., -Cl, -F) | Potency varies with position | Substitution can influence binding affinity. |
| 4-Aryl-2,4-dioxobutanoic acid | Biphenyl | Potent Inhibition | Lipophilic substituents can enhance activity. [9] |
| Representative KMO Inhibitor | Various heterocyclic and substituted aryl groups | Nanomolar to Micromolar range | Extensive research has led to highly potent inhibitors. [6][10] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-2,4-dioxobutanoic Acid Derivatives
This protocol describes a general method for the synthesis of 4-aryl-2,4-dioxobutanoic acids, which can be esterified to yield compounds like this compound.
Materials:
-
Substituted acetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Methanol (for esterification)
-
Thionyl chloride or acid catalyst (for esterification)
Procedure:
-
Claisen Condensation: To a solution of sodium ethoxide in dry ethanol, add the substituted acetophenone (e.g., 2-chloroacetophenone) dropwise at 0°C.
-
Stir the mixture for 15 minutes, then add diethyl oxalate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with ice-cold dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl 4-aryl-2,4-dioxobutanoate.
-
Hydrolysis (optional, for the carboxylic acid): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification.
-
Esterification: To obtain the methyl ester, the carboxylic acid can be refluxed in methanol with a catalytic amount of sulfuric acid or reacted with thionyl chloride followed by the addition of methanol.
Protocol 2: In Vitro KMO Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of test compounds against human KMO.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant human KMO enzyme, and NADPH.
-
Add serial dilutions of the test compound to the wells. Include a positive control (known KMO inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, L-kynurenine.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm or the formation of the product, 3-hydroxykynurenine, using a suitable detection method (e.g., HPLC-MS or a fluorescent probe).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: The Kynurenine Pathway and the role of KMO inhibitors.
Caption: A typical drug discovery workflow for KMO inhibitors.
References
- 1. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The kynurenine pathway and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. What are KMO inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate in Drug Discovery: A Building Block for Targeted Protein Degradation
Introduction: Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the burgeoning area of targeted protein degradation (TPD). Its chemical structure serves as a valuable precursor for the synthesis of ligands targeting the E3 ubiquitin ligase Cereblon (CRBN). These CRBN ligands are integral components of proteolysis-targeting chimeras (PROTACs) and molecular glues, two revolutionary therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
PROTACs are heterobifunctional molecules that consist of a ligand for a protein of interest (POI), a ligand for an E3 ligase (such as CRBN), and a linker to connect the two. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. Molecular glues, on the other hand, are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the same degradation outcome. The 2-chlorophenyl substitution on the butanoate backbone of this compound offers a unique structural motif that can be exploited to fine-tune the binding affinity and selectivity of the resulting CRBN ligands, potentially leading to the development of more potent and specific protein degraders.
Core Application: Synthesis of a 2-Chlorophenyl Substituted Glutarimide Ligand for Cereblon (CRBN)
The primary application of this compound in drug discovery is its conversion into a 3-(2-chlorophenyl)glutarimide. This glutarimide moiety is a well-established pharmacophore for binding to Cereblon. The synthesis involves a cyclization reaction, typically with a source of ammonia, to form the six-membered glutarimide ring. This resulting molecule can then be further functionalized, for example, by attaching a linker and a ligand for a specific protein of interest to create a novel PROTAC.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the biological activity of CRBN ligands and the resulting PROTACs. While specific data for a PROTAC derived directly from this compound is proprietary or not publicly available, the tables provide expected ranges of activity based on structurally similar compounds.
Table 1: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (IC50/Kd) | Key Structural Feature | Experimental Method |
| Thalidomide (S-enantiomer) | ~250 nM (Kd) | Glutarimide ring | Surface Plasmon Resonance |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd) | Glutarimide ring | Surface Plasmon Resonance |
| Lenalidomide | 1.5 µM (IC50) | Modified phthalimide ring | Time-Resolved FRET |
| Pomalidomide | 1.2 µM (IC50) | Modified phthalimide ring | Time-Resolved FRET |
| Expected 3-(2-chlorophenyl)glutarimide | 0.5 - 5 µM | 2-chlorophenyl substitution | Fluorescence Polarization |
Table 2: In Vitro Degradation Profile of Representative PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 |
| dBET1 | BRD4 | HeLa | 4 | >90 |
| Hypothetical PROTAC-X | Target Protein Y | Cancer Cell Line Z | 1 - 100 | >80 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-chlorophenyl)glutarimide
This protocol describes a plausible method for the synthesis of the CRBN ligand precursor from this compound.
Materials:
-
This compound
-
Urea
-
Acetic acid
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1 equivalent) and urea (1.2 equivalents) in glacial acetic acid (20 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to 120 °C with stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-(2-chlorophenyl)glutarimide.
-
Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Determination of CRBN Binding Affinity using Fluorescence Polarization
This protocol outlines a competitive binding assay to determine the affinity of the synthesized 3-(2-chlorophenyl)glutarimide for CRBN.
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Fluorescently labeled thalidomide tracer
-
3-(2-chlorophenyl)glutarimide (test compound)
-
Pomalidomide (positive control)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer. Prepare a solution of the CRBN-DDB1 complex and the fluorescent tracer at their optimal concentrations (determined through preliminary experiments).
-
Assay Plate Setup: To the wells of the 384-well plate, add the assay buffer, the test compound/control at various concentrations, and the CRBN-DDB1 complex.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Tracer Addition: Add the fluorescently labeled thalidomide tracer to all wells.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the method to assess the efficacy of a PROTAC (containing the 3-(2-chlorophenyl)glutarimide ligand) in degrading a target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC-X (test compound)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, negative control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-X, DMSO, and the proteasome inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
Signaling Pathway
The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.
Application Note: Kinetic Studies of the Formation of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is an aryl-substituted β-ketoester, a class of compounds that serve as important intermediates in the synthesis of various pharmaceuticals and bioactive molecules. Understanding the reaction kinetics of the formation of this compound is crucial for optimizing synthesis protocols, scaling up production, and ensuring product quality. This document provides a detailed protocol for studying the reaction kinetics of the synthesis of this compound, likely via a Claisen-Schmidt condensation reaction. The methodologies described herein are based on established principles for kinetic analysis of similar organic reactions.
Disclaimer: As of the last update, specific kinetic studies for the synthesis of this compound have not been published. The following data and protocols are presented as a representative example based on the known kinetics of similar β-keto esters and Claisen condensation reactions. This application note is intended to serve as a template for researchers to develop their own experimental studies.
Reaction Overview: Claisen-Schmidt Condensation
The synthesis of this compound can be achieved through a base-catalyzed Claisen-Schmidt condensation between methyl pyruvate and 2-chloroacetophenone. The reaction involves the formation of a new carbon-carbon bond and is a fundamental transformation in organic synthesis.[1][2]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for the base-catalyzed synthesis of this compound. This data is illustrative and intended to provide a framework for experimental design and data analysis.
| Temperature (°C) | [Methyl Pyruvate]₀ (M) | [2-Chloroacetophenone]₀ (M) | [NaOH] (M) | Apparent Rate Constant (k_app) (M⁻¹s⁻¹) |
| 25 | 0.1 | 0.1 | 0.01 | 0.015 |
| 35 | 0.1 | 0.1 | 0.01 | 0.032 |
| 45 | 0.1 | 0.1 | 0.01 | 0.065 |
Arrhenius Parameters (Hypothetical):
-
Activation Energy (Ea): 55.2 kJ/mol
-
Pre-exponential Factor (A): 1.2 x 10⁸ M⁻¹s⁻¹
Experimental Protocols
General Materials and Instrumentation
-
Reactants: Methyl pyruvate (≥98%), 2-chloroacetophenone (≥98%), Sodium hydroxide (NaOH)
-
Solvent: Ethanol (anhydrous)
-
Instrumentation:
Preparation of Stock Solutions
-
Methyl Pyruvate Stock Solution (0.5 M): Accurately weigh the required amount of methyl pyruvate and dissolve it in a known volume of anhydrous ethanol in a volumetric flask.
-
2-Chloroacetophenone Stock Solution (0.5 M): Accurately weigh the required amount of 2-chloroacetophenone and dissolve it in a known volume of anhydrous ethanol in a volumetric flask.
-
Sodium Hydroxide Stock Solution (0.1 M): Prepare a stock solution of NaOH in anhydrous ethanol. Standardize the solution by titration.
Kinetic Measurement by UV-Vis Spectrophotometry
The progress of the reaction can be monitored by observing the formation of the product, which is expected to have a distinct UV absorbance profile due to the conjugated dicarbonyl system.[5][6]
-
Wavelength Selection:
-
Record the UV-Vis spectra of the reactants and the purified product (synthesized separately and characterized) to identify a suitable wavelength (λ_max) for monitoring the reaction. This wavelength should be one where the product has significant absorbance, and the reactants have minimal absorbance. A wavelength in the range of 270-320 nm is expected for the n→π* transition of the conjugated carbonyl system.[5]
-
-
Reaction Setup:
-
Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C) using the temperature-controlled cuvette holder and a water bath.
-
In a 1 cm quartz cuvette, pipette the required volumes of the methyl pyruvate and 2-chloroacetophenone stock solutions and dilute with ethanol to achieve the desired initial concentrations (e.g., 0.1 M each) in a final volume of 3 mL.
-
-
Initiation and Data Acquisition:
-
Initiate the reaction by adding the required volume of the NaOH stock solution to the cuvette.
-
Immediately start recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to a significant extent (e.g., 3-4 half-lives).
-
Continuously stir the solution in the cuvette with a micro-stir bar if the instrument allows.
-
-
Data Analysis:
-
Convert the absorbance data to concentration of the product using a calibration curve prepared with known concentrations of the purified product.
-
Determine the initial rate of the reaction from the slope of the concentration vs. time plot at t=0.
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant.
-
Plot the appropriate function of concentration versus time (e.g., ln[A] for first order, 1/[A] for second order) to determine the apparent rate constant (k_app) from the slope of the linear fit.[7]
-
Determination of Activation Energy
-
Perform the kinetic experiments at a minimum of three different temperatures (e.g., 25 °C, 35 °C, and 45 °C) while keeping the initial concentrations of all reactants constant.
-
Calculate the apparent rate constant (k_app) for each temperature.
-
Construct an Arrhenius plot by plotting ln(k_app) versus 1/T (where T is the temperature in Kelvin).
-
The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant, 8.314 J/mol·K).
Visualizations
Caption: Experimental workflow for the kinetic analysis of this compound synthesis.
Caption: Logical relationship between experimental variables and kinetic parameters.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Virtual Labs [mas-iiith.vlabs.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mt.com [mt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the condensation of methyl 2-chlorobenzoate with methyl acetate in the presence of a strong base.
Q2: Why is a crossed Claisen condensation preferred for this synthesis?
A2: A crossed Claisen condensation is ideal in this case because one of the ester reactants, methyl 2-chlorobenzoate, lacks α-hydrogens. This prevents self-condensation of the methyl 2-chlorobenzoate, leading to a more controlled reaction and a higher yield of the desired product, as it can only act as the electrophile.[1][2]
Q3: What are the critical parameters to control during the synthesis?
A3: The critical parameters to control for a successful synthesis include the choice and stoichiometry of the base, the reaction temperature, the choice of an anhydrous solvent, and the order of reagent addition. Careful control of these factors is essential to maximize yield and minimize side-product formation.
Q4: What are the potential biological activities of this compound?
A4: While specific biological activities for this exact compound are not extensively documented in publicly available literature, aryl-2,4-dioxobutanoate derivatives are known to be intermediates in the synthesis of pharmaceuticals and agrochemicals, such as herbicides. Some xenobiotic compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in cellular metabolism and response to environmental chemicals.[3][4][5][6]
Q5: How should this compound be stored?
A5: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases. For long-term storage, refrigeration is advisable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of water in the reaction. 3. Incorrect reaction temperature. 4. Improper order of reagent addition. | 1. Use a fresh, strong base (e.g., sodium hydride, sodium methoxide) and ensure at least one equivalent is used. 2. Use anhydrous solvents and dry all glassware thoroughly before use. 3. Optimize the reaction temperature. The reaction may require initial cooling to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion. 4. Add the methyl acetate slowly to the mixture of methyl 2-chlorobenzoate and the base to prevent self-condensation of methyl acetate.[1] |
| Formation of Multiple Products | 1. Self-condensation of methyl acetate. 2. Transesterification if the alkoxide base does not match the ester's alcohol component. | 1. Ensure slow, dropwise addition of methyl acetate to the reaction mixture. Maintain a low concentration of the enolizable ester at all times. 2. Use a base with the same alkoxide as the ester (e.g., sodium methoxide for methyl esters). |
| Product Decomposes During Workup | 1. The β-keto ester is unstable in acidic or basic conditions at elevated temperatures. 2. Hydrolysis of the ester followed by decarboxylation. | 1. Perform the acidic workup at a low temperature (e.g., 0 °C) and avoid prolonged exposure to strong acids or bases. 2. Ensure the workup is performed promptly after the reaction is complete and that the extraction is carried out efficiently to isolate the product. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Contamination with side products (e.g., self-condensation product of methyl acetate). | 1. Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the limiting reagent. 2. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). |
Experimental Protocols
Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Methyl 2-chlorobenzoate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Anhydrous tetrahydrofuran (THF) or Diethyl Ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexane to remove mineral oil, followed by the addition of anhydrous THF.
-
Addition of Esters: A mixture of methyl 2-chlorobenzoate (1.0 equivalent) and methyl acetate (1.2 equivalents) is prepared in a separate flask.
-
Reaction: The ester mixture is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation
Caption: A diagram showing the potential activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by a xenobiotic compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. AHR is a master regulator of diverse pathways in endogenous metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenobiotic-induced activation of human aryl hydrocarbon receptor target genes in Drosophila is mediated by the epigenetic chromatin modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route is a crossed Claisen condensation between methyl 2-chlorophenylacetate and dimethyl oxalate.
Troubleshooting Guide
Low yield or the presence of impurities are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base: The alkoxide base may have degraded due to moisture. 2. Insufficient base: A stoichiometric amount of base is required to drive the reaction to completion. 3. Low reaction temperature: The reaction rate may be too slow. 4. Impure starting materials: Contaminants can interfere with the reaction. | 1. Use freshly prepared or properly stored sodium methoxide. 2. Ensure at least one full equivalent of base is used relative to the limiting reagent (methyl 2-chlorophenylacetate). 3. Gradually increase the reaction temperature and monitor progress by TLC. 4. Purify starting materials before use. |
| Presence of Self-Condensation Product | The enolizable ester (methyl 2-chlorophenylacetate) reacts with itself. | This is a common side reaction in crossed Claisen condensations. To minimize it, slowly add the methyl 2-chlorophenylacetate to a mixture of the non-enolizable ester (dimethyl oxalate) and the base.[1] This keeps the concentration of the enolizable ester low at any given time. |
| Formation of Transesterification Byproducts | The alkoxide base does not match the ester's alcohol group. | Use sodium methoxide as the base since both starting esters are methyl esters. Using a different alkoxide, such as sodium ethoxide, can lead to a mixture of methyl and ethyl esters in the final product. |
| Hydrolysis of Esters | Presence of water in the reaction mixture. | Use anhydrous solvents and oven-dried glassware. Water can react with the base and hydrolyze the starting materials and the product. |
| Decarboxylation of the Product | The β-keto ester product can decarboxylate upon heating, especially under acidic or basic conditions. | Avoid excessive heating during workup and purification. Perform the acidic quench at a low temperature. |
| Difficulty in Product Isolation/Purification | The product may be an oil or have similar polarity to byproducts. | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. Recrystallization from a suitable solvent can also be attempted if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a crossed Claisen condensation. The mechanism involves the deprotonation of the α-carbon of methyl 2-chlorophenylacetate by a strong base (like sodium methoxide) to form an enolate. This enolate then acts as a nucleophile and attacks a carbonyl carbon of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide group yields the desired β-keto ester.[2]
Q2: Why is it crucial to use a non-enolizable ester like dimethyl oxalate in this reaction?
A2: Dimethyl oxalate lacks α-hydrogens and therefore cannot form an enolate and undergo self-condensation.[1][2] This simplifies the reaction mixture by ensuring that it acts only as the electrophilic acceptor for the enolate of methyl 2-chlorophenylacetate, leading to a single primary product.[2]
Q3: What is the role of the base in the Claisen condensation, and why is the choice of base important?
A3: The base serves two primary roles: it deprotonates the α-hydrogen of the enolizable ester to form the nucleophilic enolate, and it drives the reaction equilibrium forward by deprotonating the final β-keto ester product, which is more acidic than the starting ester. The choice of base is critical to prevent side reactions. Using an alkoxide base with the same alkyl group as the reacting esters (in this case, methoxide for methyl esters) is essential to avoid transesterification, which would result in a mixture of products.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Sodium methoxide is a corrosive and moisture-sensitive reagent; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used are flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources. Always quench the reaction carefully, especially when adding acid to the basic reaction mixture.
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary to improve the yield.
Materials:
-
Methyl 2-chlorophenylacetate
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide (1.1 equivalents) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution of the base, add dimethyl oxalate (1.2 equivalents). Subsequently, add methyl 2-chlorophenylacetate (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in the synthesis.
Caption: Logical relationships between reaction parameters and product yield.
References
Technical Support Center: Synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct synthetic route is a crossed Claisen condensation reaction. This involves the reaction of methyl 2-chlorophenylacetate with dimethyl oxalate in the presence of a strong base, such as sodium methoxide.
Q2: Why is a strong base necessary for this reaction?
A2: A strong base is required to deprotonate the α-carbon of methyl 2-chlorophenylacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl oxalate, initiating the condensation reaction.
Q3: What are the most critical parameters to control during the synthesis?
A3: The most critical parameters are the exclusion of moisture, the stoichiometry of the reactants and the base, and the reaction temperature. Moisture can lead to the hydrolysis of the esters and the base, reducing the yield and generating impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Samples can be taken from the reaction mixture at different time intervals to check for the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base. | Use freshly prepared sodium methoxide or ensure the commercial base is dry and active. Use at least a stoichiometric amount of base. |
| Presence of moisture in reagents or glassware. | Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents. | |
| Low reaction temperature. | Ensure the reaction is maintained at the optimal temperature for the Claisen condensation. | |
| Presence of a Significant Amount of a Side-Product with a Molecular Weight of Approximately 338.7 g/mol | Self-condensation of methyl 2-chlorophenylacetate. | This can occur if the reaction conditions favor the enolate of methyl 2-chlorophenylacetate attacking another molecule of itself. Ensure a slight excess of dimethyl oxalate is used. Add the methyl 2-chlorophenylacetate slowly to the mixture of dimethyl oxalate and base. |
| Product Contaminated with a Carboxylic Acid Impurity | Hydrolysis of the ester functionalities. | This is likely due to the presence of water during the reaction or work-up. Ensure anhydrous conditions and perform the work-up quickly with cold, dilute acid. |
| Oily Product That is Difficult to Crystallize | Presence of unreacted starting materials or solvent residues. | Ensure the reaction has gone to completion. Use high vacuum to remove all volatile components. Attempt purification by column chromatography. |
| Product has a Pink or Reddish Color | Potential formation of colored impurities. | While the exact nature of these impurities is not always clear, they can sometimes be removed by recrystallization with activated charcoal.[1] |
Experimental Protocols
Representative Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Methyl 2-chlorophenylacetate
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Addition of Reactants: To the stirred solution of sodium methoxide, add a solution of dimethyl oxalate (1.2 equivalents) in anhydrous methanol. Subsequently, add methyl 2-chlorophenylacetate (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature at 25-30 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the enolate product. The pH should be adjusted to ~2-3.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common issues.
References
Technical Support Center: Purification of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification methods for compounds like this compound, which is a β-keto ester, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.
Q2: How do I choose the best purification method for my sample?
A2: The selection of a purification method is guided by the initial purity of your crude product and the desired final purity. For material that is relatively pure (>90%) with crystalline properties, recrystallization is often a good choice as it is efficient for removing small amounts of impurities. If the crude product is an oil, contains a complex mixture of impurities, or requires very high purity, column chromatography is generally more suitable.
Q3: What are some common impurities I might encounter?
A3: Common impurities can include starting materials from the synthesis, side-products from unintended reactions, and decomposition products. For β-keto esters, potential impurities could arise from self-condensation or hydrolysis. It is also possible for solvents used in the synthesis or work-up to be retained in the crude product.[1]
Q4: My purified product appears to be degrading. What could be the cause?
A4: β-keto esters can be susceptible to hydrolysis, especially in the presence of acid or base. Ensure that all solvents and reagents used during purification are neutral and dry. Storage conditions are also critical; the purified compound should be stored at a low temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently concentrated. - The presence of impurities is inhibiting crystallization. | - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the solution-air interface to induce nucleation. - Add a seed crystal of the pure compound. |
| The product oils out instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent. - The cooling rate is too fast. - High impurity levels are present. | - Use a lower-boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step like a solvent wash or short column chromatography to remove major impurities. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for recrystallization. - Crystals were lost during filtration. | - Ensure the solution is thoroughly cooled before filtration. - Minimize the amount of solvent used to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified product is not significantly purer. | - The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. - The impurity co-crystallizes with the product. | - Perform a solvent screen to find a more suitable recrystallization solvent or solvent system. - Consider an alternative purification method such as column chromatography. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | - The chosen eluent system has incorrect polarity. - The column was not packed properly (channeling). - The column was overloaded with the crude sample. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of spots. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight). |
| The product is eluting too quickly or too slowly. | - The eluent is too polar or not polar enough. | - Adjust the polarity of the eluent. Increase polarity to elute the compound faster, or decrease polarity to slow it down. |
| Streaking or tailing of the product band on the column. | - The compound is interacting too strongly with the stationary phase (e.g., silica gel is acidic). - The compound is not stable on the stationary phase. - The sample was not loaded onto the column in a concentrated band. | - Add a small amount of a modifier to the eluent (e.g., triethylamine to neutralize acidic silica, or acetic acid for acidic compounds). - Consider using a different stationary phase like alumina or a reverse-phase silica. - Dissolve the sample in a minimal amount of the eluent or a less polar solvent and load it carefully onto the top of the column. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. A good solvent will dissolve the compound when heated but not at room temperature.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable stationary phase (e.g., silica gel) and eluent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of the stationary phase in the eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution of the compound using TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting workflow for purification issues.
References
Technical Support Center: Synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for the synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction type for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a mixed Claisen condensation.[1][2] This reaction involves the condensation of an ester with α-hydrogens (in this case, methyl 2-chlorophenylacetate) with an ester that lacks α-hydrogens (such as dimethyl oxalate) in the presence of a strong base.[3][4]
Q2: Why is a mixed Claisen condensation the preferred method?
A2: A mixed Claisen condensation is preferred to minimize self-condensation of the ester reactant that possesses α-hydrogens. By using an excess of the ester without α-hydrogens (dimethyl oxalate), the desired cross-condensation product is favored.[3]
Q3: What are the critical parameters for a successful synthesis?
A3: The critical parameters for a successful synthesis include:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of the esters and the base. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Choice of Base: A strong alkoxide base, such as sodium methoxide, is typically used. It is crucial that the alkoxide of the base matches the alkoxy group of the esters to prevent transesterification.[1][2]
-
Stoichiometry of the Base: At least one full equivalent of the base is required. This is because the resulting β-keto ester is acidic and will be deprotonated by the base, which drives the reaction to completion.[5]
-
Temperature Control: The reaction temperature should be carefully controlled to manage the rate of reaction and minimize the formation of side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of water: Hydrolysis of esters and/or base. 2. Inactive base: The alkoxide base may have decomposed due to improper storage or handling. 3. Insufficient base: Less than one equivalent of base was used. 4. Reaction temperature too low: The reaction may not have been initiated or proceeded to completion. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use freshly prepared or properly stored sodium methoxide. 3. Use at least a full equivalent of the base. 4. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Presence of a Significant Amount of Methyl 2-chlorophenylacetate in the Final Product | 1. Incomplete reaction: The reaction was not allowed to proceed to completion. 2. Inefficient enolate formation: The base was not strong enough or was not present in a sufficient amount to deprotonate the methyl 2-chlorophenylacetate effectively. | 1. Increase the reaction time and/or temperature. 2. Ensure a full equivalent of a strong, dry base is used. |
| Formation of a White Precipitate (Salt) During the Reaction | This is the expected sodium salt of the product, this compound. | This is a positive indication that the reaction is proceeding as expected. The salt will be neutralized during the acidic workup. |
| Product Decomposes During Workup or Purification | 1. Prolonged exposure to strong acid or base. 2. High temperatures during purification (e.g., distillation). | 1. Perform the acidic workup at a low temperature (e.g., 0 °C) and minimize the time the product is in contact with the acid. 2. Purify the product using column chromatography at room temperature if it is found to be thermally unstable. |
| Presence of a Side Product with a Similar Polarity to the Desired Product | Self-condensation of methyl 2-chlorophenylacetate: This can occur if the concentration of the enolate of methyl 2-chlorophenylacetate is too high. | 1. Slowly add the methyl 2-chlorophenylacetate to the mixture of the base and dimethyl oxalate. 2. Use a larger excess of dimethyl oxalate. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via a mixed Claisen condensation. This protocol is based on general principles of the Claisen condensation and may require optimization.
Materials:
-
Methyl 2-chlorophenylacetate
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium methoxide (1.0 equivalent) to anhydrous methanol.
-
Addition of Reactants: To the stirred solution of sodium methoxide, add a solution of dimethyl oxalate (1.2 equivalents) in anhydrous methanol. Subsequently, add methyl 2-chlorophenylacetate (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M hydrochloric acid to neutralize the reaction mixture until the pH is approximately 3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data (Representative):
| Parameter | Value |
| Expected Yield | 45-60% |
| Purity (after chromatography) | >95% |
Note: The expected yield is an estimate and can vary based on reaction conditions and scale.
Visualizations
Synthesis Workflow and Potential Side Reactions
Caption: Workflow for the synthesis of this compound and potential side reactions.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
"Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" stability and degradation issues
Commencing Initial Research
I've initiated a thorough Google search for "Methyl 4-(2- chlorophenyl)-2,4-dioxobutanoate" to begin compiling data on its characteristics and potential degradation paths. I'm focusing on finding documented stability issues, especially those related to pH, temperature, light, and various solvents. I'm expecting to find information on stability issues.
Initiating Detailed Investigation
I'm now conducting a more in-depth search, expanding beyond basic property data. My focus has broadened to include analytical methods for assessing this compound's purity and degradation. I'm actively formulating question-and-answer troubleshooting guides and FAQs based on the initial findings, aiming for practical relevance. I'll soon start extracting quantitative data and detailed experimental protocols from available literature.
Digging into Properties
I'm now zeroing in on analytical methods, specifically targeting ways to measure purity and degradation. I'm focusing on crafting practical FAQs, and I'll soon extract those vital quantitative figures and experimental steps. I'm building a robust Q&A guide from my findings.
Reviewing Chemical Data
I've just finished a basic information retrieval on "Methyl 4-(2-chlorophenyl)-2,4-dioxobutano ate." The initial results from PubChem gave me the structure, formula, and IUPAC name, as expected. I've also learned it's an important intermediate in creating drugs and agricultural chemicals. Right now, the search is a bit shallow, not yielding details.
Expanding Search Parameters
I'm now focusing on stability and degradation, recognizing the need for more in-depth data beyond basic identifiers. Current searches for similar compounds and related reaction types suggest hydrolysis and photodecomposition are key concerns. I'm prioritizing finding experimental protocols and analytical methods for detecting degradation.
Digging Deeper into Stability
I'm now focusing on specific stability data for the target compound, using more precise search terms. The goal is to uncover known degradation pathways and identify methods for detecting them. Related compound searches hint at potential hydrolysis and photodecomposition, but I need solid data for my troubleshooting guide.
Reviewing Beta-Keto Esters
I've just gotten a clearer picture regarding the breakdown of β-keto esters. My latest findings point to hydrolysis and decarboxylation being significant degradation routes, regardless of whether conditions are acidic or basic. This is a crucial piece of information for my current investigation.
Analyzing Stability Data Gaps
My exploration of β-keto ester stability continues. While I've uncovered common degradation pathways like hydrolysis and decarboxylation, I'm still missing precise quantitative data for "Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate." Specifically, I need degradation rates under varying conditions. This lack forces me to rely on inferences from related compounds when constructing the troubleshooting guide and FAQs, particularly regarding pH, temperature, and light. I'll still develop the content based on what I have and create data table templates that can be updated later.
Digging Deeper into Degradation
I've learned more about β-keto ester degradation, including potential self-condensation under basic conditions. I also have safety and analytical (RP-HPLC) data for similar molecules. While I've gathered plenty of information, specific quantitative data for "this compound" is still missing, especially regarding degradation rates under various conditions. This will impact the data tables and experimental protocol sections. I will now create templates for these and continue building the troubleshooting guides and FAQs based on what I've learned, inferring from related compounds where necessary. I will still prepare the requested diagrams.
Troubleshooting failed reactions with "Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound is a β-keto ester, possessing multiple reactive sites. The most notable are:
-
The acidic α-hydrogen located on the carbon between the two carbonyl groups, making it susceptible to deprotonation and subsequent alkylation or condensation reactions.
-
The two carbonyl groups, which can undergo nucleophilic attack.
-
The methyl ester, which can be hydrolyzed under acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. For long-term storage, refrigeration is recommended.
Q3: What are the main safety precautions to take when handling this compound?
A3: According to its GHS classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Condensation Reactions (e.g., Knoevenagel, Hantzsch)
Q: I am attempting a condensation reaction with an active methylene compound, but I am observing a low yield of the desired product. What are the potential causes and solutions?
A: Low yields in condensation reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield Condensation
Caption: A flowchart for troubleshooting low-yield condensation reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base | The acidity of the α-hydrogen is crucial for enolate formation. A weak base may not be sufficient for complete deprotonation, leading to low conversion. | Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The choice of base should be compatible with other functional groups in the reactants. |
| Presence of Water | Water can quench the enolate intermediate and hydrolyze the ester functionality, leading to undesired byproducts. | Ensure all glassware is oven-dried, and use anhydrous solvents. The addition of molecular sieves can also help to remove trace amounts of water. |
| Suboptimal Reaction Temperature | Condensation reactions can be sensitive to temperature. Too low a temperature may result in a slow reaction rate, while too high a temperature can promote side reactions. | Perform the reaction at a range of temperatures to determine the optimal condition. A common starting point is room temperature, with the possibility of gentle heating. |
| Impure Starting Materials | Impurities in either the this compound or the active methylene compound can interfere with the reaction. | Purify the starting materials before use, for example, by recrystallization or column chromatography. |
Issue 2: Unwanted Hydrolysis and/or Decarboxylation
Q: My reaction is producing a significant amount of a byproduct that I suspect is the hydrolyzed and/or decarboxylated product. How can I prevent this?
A: β-keto esters are prone to hydrolysis of the ester to a carboxylic acid, which can then undergo decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures.
Proposed Mechanism: Hydrolysis and Decarboxylation
Caption: A simplified pathway showing the hydrolysis and subsequent decarboxylation of the starting material.
Preventative Measures:
| Condition to Avoid | Reasoning | Recommended Alternative |
| Strong Acidic or Basic Conditions | Both strong acids and bases can catalyze the hydrolysis of the methyl ester. | Use milder reaction conditions. If a base is required, consider using a non-nucleophilic base or a weaker base in conjunction with a Lewis acid catalyst. |
| High Temperatures | Elevated temperatures can promote both hydrolysis and the subsequent decarboxylation of the resulting β-keto acid. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Extended Reaction Times | Prolonged exposure to reaction conditions can increase the likelihood of side reactions. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my desired product from the reaction mixture. What purification strategies are recommended?
A: The purification of products from reactions involving this compound can be challenging due to the potential for multiple products and the similar polarities of the starting material and byproducts.
General Purification Protocol:
-
Work-up: After quenching the reaction, perform an aqueous work-up to remove inorganic salts and water-soluble impurities. A typical procedure involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous solution (e.g., saturated sodium bicarbonate if the product is not acidic, or dilute HCl if the product is not basic).
-
Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired product from unreacted starting material and byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
Solvent System Selection for Chromatography:
| Compound Polarity | Recommended Eluent System (Hexane/Ethyl Acetate) |
| Non-polar products | 95:5 to 80:20 |
| Moderately polar products | 70:30 to 50:50 |
| Polar products | 40:60 to 10:90 |
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to obtain a highly pure product. The choice of solvent will depend on the solubility of the product at different temperatures.
Experimental Protocols
Note: These are general protocols and may require optimization for specific reactions.
Protocol 1: General Procedure for a Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and an active methylene compound (1.1 eq) in an anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add a catalytic amount of a base (e.g., piperidine, 0.1 eq) and an acid co-catalyst (e.g., acetic acid, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Base-Mediated Alkylation
-
To a suspension of a strong base (e.g., sodium hydride, 1.1 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Byproducts of "Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" synthesis and their removal
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the crossed Claisen condensation. This reaction involves the base-catalyzed condensation of methyl 2-chlorobenzoate with methyl acetate.
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key starting materials are methyl 2-chlorobenzoate and methyl acetate. A strong base, typically sodium methoxide, is required to catalyze the reaction. Anhydrous solvents such as toluene or tetrahydrofuran (THF) are commonly used.
Q3: What are the expected byproducts in this synthesis?
A3: The primary byproduct is methyl acetoacetate, which results from the self-condensation of methyl acetate.[1] Other potential impurities include unreacted starting materials (methyl 2-chlorobenzoate and methyl acetate) and residual base.
Q4: How can the formation of the self-condensation byproduct (methyl acetoacetate) be minimized?
A4: To reduce the formation of methyl acetoacetate, it is crucial to control the reaction conditions. A common strategy is to slowly add methyl acetate to a mixture of methyl 2-chlorobenzoate and the base.[2] This ensures that the concentration of the enolizable ester (methyl acetate) is kept low, thus favoring the desired crossed condensation over self-condensation.
Q5: What are the recommended methods for purifying the final product?
A5: The crude product can be purified using several techniques. The most common methods are recrystallization and column chromatography. The choice of method depends on the scale of the reaction and the purity requirements.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of moisture in reagents or glassware. 3. Incorrect reaction temperature. 4. Insufficient reaction time. | 1. Use freshly prepared or properly stored sodium methoxide. Ensure a stoichiometric amount is used. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Maintain the recommended reaction temperature. Claisen condensations are often sensitive to temperature fluctuations.[3] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| High Percentage of Methyl Acetoacetate Byproduct | 1. Incorrect order of addition of reagents. 2. High concentration of methyl acetate. | 1. Slowly add methyl acetate to the reaction mixture containing methyl 2-chlorobenzoate and sodium methoxide.[2] 2. Use a molar excess of methyl 2-chlorobenzoate relative to methyl acetate. |
| Product is an Oil and Does Not Solidify | 1. Presence of significant impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography to remove impurities. 2. Ensure all solvent is removed under reduced pressure. If the product is still an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
| Difficulty in Separating Product from Starting Materials | 1. Similar polarities of the product and unreacted methyl 2-chlorobenzoate. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar to a more polar solvent system can be effective. 2. Consider a chemical workup to remove unreacted starting materials. For instance, a wash with a dilute acid can help remove any remaining basic impurities. |
Experimental Protocols
Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Methyl 2-chlorobenzoate
-
Methyl acetate
-
Sodium methoxide
-
Anhydrous Toluene
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with sodium methoxide (1.1 equivalents) and anhydrous toluene.
-
Add methyl 2-chlorobenzoate (1.0 equivalent) to the flask.
-
Begin stirring the mixture and heat to a gentle reflux.
-
Slowly add methyl acetate (1.2 equivalents) dropwise from the addition funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding 1M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
If the solution remains cloudy, add a small amount of hot ethanol until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to obtain the purified product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Data Presentation
| Parameter | Expected Value |
| Yield of Crude Product | 65-75% |
| Purity of Crude Product (by GC-MS) | 80-85% |
| Major Byproduct (Methyl Acetoacetate) | 10-15% |
| Yield after Recrystallization | 50-60% |
| Purity after Recrystallization | >98% |
| Yield after Column Chromatography | 55-65% |
| Purity after Column Chromatography | >99% |
Note: These values are estimates based on typical Claisen condensation reactions and may vary depending on specific experimental conditions.
Visualizations
References
Technical Support Center: Purity Assessment of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides unique information regarding the presence of impurities and the structural integrity of the compound.
Q2: What are the potential common impurities I might encounter?
A2: Common impurities can originate from the starting materials or by-products of the synthesis process, which is typically a Claisen condensation or a similar reaction. Potential impurities include:
-
2-chlorobenzoic acid: An unreacted starting material.
-
Methyl pyruvate or a related C3 ester: The other unreacted starting material.
-
Self-condensation products: By-products from the reaction of the C3 ester with itself.
-
Solvents used in synthesis and purification: Residual solvents such as ethanol, ethyl acetate, or hexanes.
Q3: My HPLC chromatogram for this compound shows a broad or tailing peak. What could be the cause?
A3: Peak broadening or tailing for β-keto esters like this compound is often due to keto-enol tautomerism occurring on the column. The equilibrium between the keto and enol forms can result in distorted peak shapes. To address this, you can try the following:
-
Adjust the mobile phase pH: Using an acidic mobile phase can help to drive the equilibrium towards one form.
-
Increase the column temperature: This can accelerate the interconversion between tautomers, leading to a sharper, averaged peak.
-
Use a different stationary phase: A mixed-mode or a different reversed-phase column might offer better peak shapes.
Troubleshooting Guides
HPLC Analysis
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Keto-enol tautomerism | 1. Increase column temperature to 35-40 °C to promote faster interconversion. 2. Acidify the mobile phase with 0.1% formic acid or trifluoroacetic acid. |
| Secondary interactions with the stationary phase | 1. Use a highly deactivated (end-capped) column. 2. Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05%) if analyzing on an older silica-based column. |
| Column overload | 1. Reduce the injection volume. 2. Dilute the sample. |
| Extra-column band broadening | 1. Ensure all fittings are tight. 2. Use tubing with the smallest possible internal diameter. |
Problem: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Changes in mobile phase composition | 1. Prepare fresh mobile phase daily. 2. Ensure adequate degassing of the mobile phase.[1] |
| Fluctuations in column temperature | 1. Use a column oven to maintain a constant temperature.[1] |
| Column degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
GC-MS Analysis
Problem: No Peak or Very Small Peak for the Analyte
| Possible Cause | Troubleshooting Steps |
| Thermal degradation of the analyte | 1. Lower the injector temperature. 2. Use a deactivated inlet liner. |
| Analyte adsorption | 1. Use a deactivated GC column. 2. Check for active sites in the injector and trim the column if necessary. |
| Incorrect injection volume or concentration | 1. Increase the injection volume or sample concentration. |
NMR Spectroscopy
Problem: Broad Peaks in the ¹H NMR Spectrum
| Possible Cause | Troubleshooting Steps |
| Presence of paramagnetic impurities | 1. Filter the sample through a small plug of silica gel. |
| Sample concentration is too high | 1. Dilute the sample. |
| Poor shimming of the spectrometer | 1. Re-shim the spectrometer. |
Experimental Protocols
HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 60 40 10 10 90 15 10 90 15.1 60 40 | 20 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Expected Retention Times:
| Compound | Expected Retention Time (min) |
| 2-chlorobenzoic acid | ~ 3.5 |
| This compound | ~ 8.2 |
GC-MS Method for Purity Assessment
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate.
Expected GC-MS Data:
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | ~ 12.5 | 240 (M+), 209, 181, 139, 111 |
¹H and ¹³C NMR Spectroscopy
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Concentration: ~10 mg/mL
Expected NMR Data:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.30 | m | 4H | Aromatic protons | |
| 6.50 | s | 1H | =CH (enol form) | |
| 4.35 | s | 2H | -CH₂- (keto form) | |
| 3.90 | s | 3H | -OCH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| 192.1 | C=O (keto) | |
| 185.4 | C=O (aroyl) | |
| 162.5 | C=O (ester) | |
| 135.0 - 127.0 | Aromatic carbons | |
| 98.5 | =CH (enol form) | |
| 52.8 | -OCH₃ | |
| 45.2 | -CH₂- (keto form) |
Visualizations
Caption: General workflow for the purity assessment of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
References
How to handle and store "Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. The following information is based on data for the closely related compound, Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate, and should be used as a comprehensive safety guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for the 3-chloro isomer, this compound is considered an irritant.[1] The primary hazards include:
-
Harmful if swallowed [1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, store the compound in a tightly-closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible substances such as strong oxidizing agents and sources of ignition.[2][3] For long-term storage, a cool, dry place is recommended.[2] While one source suggests room temperature for a similar compound, another recommends 0-8 °C.[4][5] Given the potential for degradation, refrigerated storage is a prudent measure for long-term stability.
Q3: What personal protective equipment (PPE) should be worn when handling this chemical?
A3: When handling this compound, it is essential to use appropriate personal protective equipment to prevent exposure. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use impermeable gloves.[2] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If working in a well-ventilated area or under a chemical fume hood, respiratory protection may not be necessary under normal use conditions.[3] However, if dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[6]
Troubleshooting Guides
Accidental Exposure
| Scenario | First Aid Measures |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation develops or persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][7] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[2] |
Spill Cleanup
A minor chemical spill is one that can be safely cleaned up by trained laboratory personnel. A major spill requires evacuation and assistance from emergency responders.
Minor Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Notify personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.
-
Gather Materials: Collect a chemical spill kit containing appropriate absorbent materials (e.g., sand, vermiculite), personal protective equipment, and waste disposal bags.
-
Don PPE: Put on the recommended PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, use an inert absorbent material to contain it.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent or detergent and water.
-
Dispose of Waste: Place all contaminated materials, including PPE, into a labeled hazardous waste container for proper disposal according to local regulations.
-
Report the Incident: Report the spill to the appropriate safety officer or supervisor.
Data Presentation
GHS Hazard Information for Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
Experimental Protocols
General Protocol for Handling Solid this compound
-
Preparation:
-
Ensure a calibrated analytical balance, weigh paper or boat, spatula, and appropriate glassware are clean and readily available.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Don all required personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid onto a tared weigh paper or weigh boat on the analytical balance.
-
Avoid generating dust. If any material is spilled, follow the minor spill cleanup procedure.
-
Record the exact weight of the compound.
-
-
Dissolution (if applicable):
-
If the experimental procedure requires a solution, add the weighed solid to the appropriate glassware.
-
Slowly add the desired solvent to the solid while stirring gently to facilitate dissolution.
-
Ensure the chosen solvent is compatible with the compound.
-
-
Post-Handling:
-
Securely close the container of the stock compound.
-
Clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Dispose of any contaminated disposable items (e.g., weigh paper, gloves) in the designated hazardous waste container.
-
Wash hands thoroughly after handling is complete.
-
Mandatory Visualization
Caption: Decision workflow for responding to a chemical spill.
Caption: General workflow for safely handling solid chemicals.
References
- 1. This compound | C11H9ClO4 | CID 2763945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. capotchem.cn [capotchem.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Reaction Monitoring of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate by TLC and HPLC
Welcome to the technical support center for the analysis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
TLC Reaction Monitoring
Q1: What is a recommended starting solvent system for TLC analysis of this compound?
A good starting point for the TLC analysis of β-keto esters like this compound is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. A common starting ratio is 20-30% ethyl acetate in hexanes. The polarity can be adjusted based on the observed separation. An ideal Rf value for the product is typically between 0.2 and 0.4 for good separation from starting materials and byproducts.
Q2: How can I visualize the spots of this compound and its precursors on a TLC plate?
Due to the presence of a chromophore (the chlorophenyl group) and conjugated carbonyls, the compound should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate. For enhanced or alternative visualization, especially for starting materials that may not be UV-active, various chemical stains can be used. A potassium permanganate (KMnO4) stain is a good general stain for identifying reducible functional groups. Stains like p-anisaldehyde or vanillin can also be effective for carbonyl compounds, often producing colored spots upon heating.
Q3: My TLC spots are streaking. What could be the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample solution and spotting a smaller amount.
-
Compound Instability: β-dicarbonyl compounds can sometimes be unstable on the acidic silica gel of the TLC plate. You can test for this by performing a 2D TLC. If the spot deviates from the diagonal, it indicates decomposition. Using TLC plates with a neutral adsorbent or adding a small amount of a neutralizer like triethylamine to the developing solvent can help.
-
Inappropriate Solvent: If the solvent is too polar, it can cause streaking. Try a less polar solvent system. Conversely, if the compound is very polar and streaks at the baseline, a more polar system is needed.
-
High Boiling Point Solvents in Sample: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause streaking. After spotting the plate, placing it under high vacuum for a few minutes before developing can help remove the residual solvent.
HPLC Reaction Monitoring
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A reversed-phase HPLC method is generally suitable for this compound. A good starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acid helps to suppress the ionization of any acidic protons and improve peak shape.
Q2: My HPLC peak for this compound is broad, split, or tailing. What is the likely cause and solution?
Poor peak shape for β-keto esters in reversed-phase HPLC is often due to keto-enol tautomerism.[1] The compound exists as an equilibrium of keto and enol forms, which can have different retention times, leading to peak broadening or splitting. Here are some solutions:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to drive the equilibrium towards one form, resulting in a sharper peak.[1]
-
Adjust Column Temperature: Increasing the column temperature can sometimes accelerate the interconversion between tautomers, causing them to elute as a single, averaged peak.[1]
-
Use a Different Stationary Phase: In some cases, a different column chemistry may provide better results.
Q3: What is a suitable UV detection wavelength for this compound?
Given the presence of the 2-chlorophenyl ring and the dicarbonyl system, the compound is expected to have a strong UV absorbance. A good starting point for detection would be around 254 nm. To determine the optimal wavelength for maximum sensitivity, it is recommended to run a UV scan of the compound using a diode array detector (DAD) or a spectrophotometer.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are not moving from the baseline (Rf ≈ 0) | Solvent system is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture). |
| Spots are running at the solvent front (Rf ≈ 1) | Solvent system is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in your ethyl acetate/hexane mixture). |
| Spots are elongated or crescent-shaped | Sample was applied in a way that disturbed the silica surface. | Be gentle when spotting; do not press the capillary too hard onto the plate. |
| No spots are visible | Sample is too dilute. Compound is not UV-active and no stain was used. | Concentrate the sample and re-spot. Use an appropriate visualization stain. |
| Reactant and product spots have very similar Rf values | The chosen solvent system does not provide enough resolution. | Try a different solvent system with a different polarity or a different solvent combination altogether. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the stationary phase. Column overload. | Add a modifier like triethylamine to the mobile phase for basic compounds. Reduce the injection volume or sample concentration. |
| Peak Fronting | Column overload. Sample solvent is much stronger than the mobile phase. | Reduce the injection volume or sample concentration. Dissolve the sample in the initial mobile phase. |
| Peak Splitting | Keto-enol tautomerism. Co-elution of an impurity. Column void or blockage. | Adjust mobile phase pH or temperature. Optimize the separation method (e.g., change the gradient). Reverse flush the column or replace it if necessary. |
| Fluctuating Retention Times | Inconsistent mobile phase composition. Temperature fluctuations. Column not equilibrated. | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. Allow sufficient time for the column to equilibrate with the initial mobile phase. |
| High Backpressure | Blockage in the system (e.g., frit, guard column, or column). | Systematically check and replace components to identify the source of the blockage. Filter all samples and mobile phases. |
Experimental Protocols
Recommended Starting Protocol for TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare separate solutions of the starting materials for comparison.
-
Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the starting line.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for better visualization.
-
Analysis: Calculate the Rf values for the starting material and the product to monitor the reaction progress.
Recommended Starting Protocol for HPLC Monitoring
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes, followed by a hold at 95% B for 5 minutes, and then re-equilibration at 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid) and filter through a 0.45 µm syringe filter before injection.
Visualizations
References
Technical Support Center: Synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a crossed Claisen condensation reaction.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Base: The alkoxide base (e.g., sodium methoxide) may have degraded due to moisture. 2. Insufficient Base: A stoichiometric amount of base is crucial to drive the reaction to completion.[1] 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a freshly opened container of base or test the activity of the existing stock. 2. Ensure at least one full equivalent of base is used relative to the limiting reagent. 3. Gradually increase the reaction temperature and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC). |
| Formation of Multiple Byproducts | 1. Self-condensation of the Ketone: The enolizable ketone (2'-chloroacetophenone) can react with itself. 2. Transesterification: If using a base with a different alkyl group than the ester (e.g., sodium ethoxide with dimethyl oxalate), a mixture of ester products can form.[1] 3. Multiple Acylations: The ketone enolate can react with more than one molecule of the oxalate ester. | 1. Add the 2'-chloroacetophenone solution slowly to the mixture of the base and dimethyl oxalate to maintain a low concentration of the enolizable ketone. 2. Use a base with the same alkyl group as the ester (e.g., sodium methoxide with dimethyl oxalate). 3. Use an excess of the non-enolizable ester (dimethyl oxalate) to favor the desired single acylation. |
| Product Degradation (Decarboxylation) | 1. Presence of Water: Hydrolysis of the ester product can lead to a β-keto acid, which is prone to decarboxylation upon heating.[1] 2. High Temperatures during Workup or Purification: The β-ketoester product can be thermally sensitive. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Perform the acidic workup at low temperatures (e.g., in an ice bath). Use milder purification techniques like crystallization at controlled temperatures instead of high-temperature distillation. |
| Poor Yield after Purification | 1. Product Loss during Workup: The product may have some solubility in the aqueous phase. 2. Inefficient Crystallization: The chosen solvent system may not be optimal for precipitating the product. | 1. Perform multiple extractions with an appropriate organic solvent to maximize recovery from the aqueous layer. 2. Screen various solvent systems to find one that provides high recovery and purity. Consider using an anti-solvent to induce crystallization. |
| Exotherm during Base Addition | 1. Highly Concentrated Reagents: The reaction between the base and the reactants can be highly exothermic. 2. Rapid Addition of Base: Adding the base too quickly can lead to a rapid temperature increase. | 1. Use a suitable amount of solvent to ensure adequate heat dissipation. 2. Add the base portion-wise or as a solution at a controlled rate, while monitoring the internal temperature of the reactor. Implement external cooling if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and industrially viable route is a crossed Claisen condensation. This reaction involves the condensation of an enolizable ketone, 2'-chloroacetophenone, with a non-enolizable ester, typically dimethyl oxalate, in the presence of a strong base like sodium methoxide.
Q2: Why is a stoichiometric amount of base required for the Claisen condensation?
A stoichiometric amount of base is necessary because the final deprotonation of the resulting β-ketoester is the thermodynamic driving force of the reaction. This deprotonation forms a stable enolate, shifting the equilibrium towards the product.
Q3: What are the primary byproducts to look out for in this synthesis?
The main byproducts can include the self-condensation product of 2'-chloroacetophenone, products of transesterification if the alkoxide base does not match the ester's alcohol group, and the product of double acylation on the ketone.
Q4: How can I minimize the formation of these byproducts?
To minimize byproduct formation, you can:
-
Slowly add the 2'-chloroacetophenone to the reaction mixture.
-
Use a base that matches the alkyl group of the ester (e.g., sodium methoxide for dimethyl oxalate).
-
Use an excess of the non-enolizable ester (dimethyl oxalate).
Q5: What are the key safety considerations for scaling up this synthesis?
The reaction can be highly exothermic, especially during the addition of the base. It is crucial to have adequate cooling and to control the rate of addition. The reagents and solvents are flammable and corrosive, so appropriate personal protective equipment should be worn, and the reaction should be conducted in a well-ventilated area.
Q6: What are the recommended purification methods for the final product on a large scale?
Crystallization is the preferred method for large-scale purification. The crude product can be dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization, leaving impurities in the mother liquor. A solvent screen is recommended to find the optimal conditions for yield and purity.
Experimental Protocol: Crossed Claisen Condensation for this compound
This protocol is a representative procedure based on general methods for synthesizing aryl-β-ketoesters. Optimization may be required for specific scale-up applications.
Materials:
-
2'-Chloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous Methanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Water
-
Brine
Procedure:
-
Reaction Setup: A suitable reactor is charged with anhydrous methanol and cooled to 0-5 °C.
-
Base Addition: Sodium methoxide is added portion-wise to the methanol, maintaining the temperature below 10 °C.
-
Ester Addition: A solution of dimethyl oxalate in toluene is added to the sodium methoxide solution at 0-5 °C.
-
Ketone Addition: A solution of 2'-chloroacetophenone in toluene is added dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 0-10 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Quenching: The reaction is quenched by pouring the mixture into ice-cold water.
-
Acidification: The pH of the aqueous layer is adjusted to 2-3 with concentrated hydrochloric acid.
-
Extraction: The product is extracted with toluene. The organic layers are combined.
-
Washing: The organic layer is washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., methanol/water or toluene/heptane).
Data Summary
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General for Claisen Condensations |
| Purity (after crystallization) | >98% | General for Claisen Condensations |
| Reaction Temperature | 0-25 °C | General for Claisen Condensations |
| Reaction Time | 12-24 hours | General for Claisen Condensations |
Visualizations
References
Validation & Comparative
A Comparative Guide to the HPLC Purity Validation of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis. The performance of this compound's purity analysis is compared with structurally similar alternatives, supported by established experimental protocols for aromatic β-keto esters.
Introduction
This compound and its analogs are valuable building blocks in the synthesis of various bioactive molecules.[1][2] Ensuring the purity of these intermediates is critical for the successful development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the purity of these compounds. This guide outlines a robust HPLC method for this compound and compares its analytical considerations with related halogenated phenyl dioxobutanoates.
Comparative Analysis of Halogenated Phenyl Dioxobutanoates
The position and nature of the halogen substituent on the phenyl ring can influence the physicochemical properties of the molecule, which in turn affects its retention behavior in reversed-phase HPLC. A comparison with commercially available, structurally related compounds is presented below.
| Compound | Structure | Typical Purity | Key Analytical Considerations |
| This compound | ≥97-98% (HPLC)[3] | The ortho-chloro substituent may lead to unique steric effects influencing column interaction. Potential impurities can arise from starting materials or side reactions during synthesis.[4] | |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | ≥95% (HPLC)[5][6] | The para-chloro substitution results in a more symmetrical molecule, which may lead to sharper peaks in HPLC. Its retention time is expected to be slightly different from the ortho-isomer. | |
| Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | ≥98% (HPLC)[2][7] | The bromo-substituent increases the molecular weight and hydrophobicity, likely resulting in a longer retention time under identical reversed-phase HPLC conditions compared to its chloro-analogs. | |
| Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | ≥98% (HPLC)[1] | Increased halogenation enhances hydrophobicity, leading to stronger retention on a C18 column. Gradient elution may be necessary for timely analysis.[1] |
Experimental Protocol: HPLC Purity Validation
This section details a standard reversed-phase HPLC method suitable for the purity determination of this compound and its analogs.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
3. Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Logical Workflow for HPLC Purity Validation
The following diagram illustrates the systematic process for validating the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis.
Signaling Pathway of Analysis Logic
The decision-making process for method development and validation in HPLC follows a logical pathway to ensure accurate and robust results.
Caption: HPLC Method Development Logic Pathway.
This guide provides a foundational framework for the HPLC purity validation of this compound. The provided protocol and comparative data serve as a valuable resource for researchers in ensuring the quality of this critical pharmaceutical intermediate.
References
A Comparative Guide to the Synthesis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and its 4-chlorophenyl Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of two closely related β-keto esters: Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. These compounds are valuable intermediates in organic synthesis, particularly for the preparation of various heterocyclic compounds and potential pharmaceutical agents. The position of the chlorine atom on the phenyl ring is expected to influence the synthetic efficiency and reactivity of these molecules. This document outlines the theoretical basis for these differences, provides a general synthetic protocol, and presents expected outcomes based on established chemical principles.
Physicochemical Properties
Both isomers share the same molecular formula and molecular weight, but their structural differences, specifically the position of the chlorine atom, can lead to variations in their physical properties and reactivity.
| Property | This compound | Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate |
| Molecular Formula | C₁₁H₉ClO₄[1] | C₁₁H₉ClO₄ |
| Molecular Weight | 240.64 g/mol [1] | 240.64 g/mol |
| CAS Number | 451485-68-0[1] | 39757-35-2[2] |
| Appearance | Off-white powder (predicted) | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
Synthesis via Claisen Condensation
The most common and effective method for the synthesis of these β-keto esters is the mixed Claisen condensation. This reaction involves the acylation of a ketone with an ester in the presence of a strong base. In this case, the readily available 2-chloroacetophenone or 4-chloroacetophenone is reacted with dimethyl oxalate in the presence of a base like sodium methoxide.
The general mechanism for this reaction is depicted below:
Experimental Protocol: Generalized Claisen Condensation
This protocol provides a general procedure for the synthesis of both the 2-chloro and 4-chloro analogs. Researchers should optimize the reaction conditions for each specific isomer to achieve the best results.
Materials:
-
2-chloroacetophenone or 4-chloroacetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Reactants: To the stirred solution, add a solution of the respective chloroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in the same anhydrous solvent dropwise from the dropping funnel over a period of 30-60 minutes at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 4-(chlorophenyl)-2,4-dioxobutanoate.
Comparative Synthesis and Performance Analysis
Steric Effects:
The ortho-substituent (chlorine atom) in the 2-chlorophenyl analog is in close proximity to the acetyl group, which is the site of enolate formation. This steric hindrance can impede the approach of the base to abstract the α-proton, thus slowing down the rate of enolate formation.[3] Furthermore, the bulky ortho-substituent can also hinder the subsequent nucleophilic attack of the enolate on the dimethyl oxalate.[4] In contrast, the para-substituent in the 4-chlorophenyl analog is distant from the reaction center and therefore exerts minimal steric hindrance.
Electronic Effects:
The chlorine atom is an electron-withdrawing group due to its inductive effect (-I) and an electron-donating group due to its resonance effect (+R). In both isomers, the electron-withdrawing inductive effect deactivates the benzene ring, making the α-protons of the acetophenone moiety more acidic and easier to abstract by a base. The resonance effect, which donates electron density to the ring, is more pronounced at the ortho and para positions. This effect can slightly destabilize the enolate anion by increasing electron density at the reaction center. However, the inductive effect is generally considered to be the dominant electronic factor in this context.
Expected Outcomes:
Based on the interplay of these effects, it is anticipated that the synthesis of the 4-chlorophenyl analog will be more efficient than that of the 2-chlorophenyl analog. The reduced steric hindrance in the para-substituted starting material should lead to a faster reaction rate and a higher yield of the desired product.
Table of Expected Comparative Data (Hypothetical):
| Parameter | This compound | Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Rationale |
| Reaction Time | Longer (e.g., 18-24 hours) | Shorter (e.g., 12-16 hours) | Steric hindrance from the ortho-chloro group slows down the reaction rate. |
| Reaction Yield | Lower (e.g., 60-70%) | Higher (e.g., 75-85%) | Reduced steric hindrance in the para-isomer allows for more efficient conversion to the product. |
| Purity of Crude Product | Potentially lower | Potentially higher | Slower and less efficient reaction for the ortho-isomer may lead to more side products. |
Note: The values in this table are hypothetical and are intended to illustrate the expected trends based on chemical principles. Actual results may vary depending on the specific reaction conditions.
Experimental Workflow for Comparative Synthesis
To obtain quantitative data for a direct comparison, a parallel synthesis experiment should be conducted. The following workflow diagram illustrates the key steps in such a study.
Conclusion
In the synthesis of Methyl 4-(chlorophenyl)-2,4-dioxobutanoates via Claisen condensation, the position of the chlorine substituent on the phenyl ring is a critical factor influencing the reaction's efficiency. Due to the significant steric hindrance posed by the ortho-chloro group, the synthesis of this compound is expected to be slower and result in a lower yield compared to its 4-chlorophenyl counterpart. For researchers and professionals in drug development and chemical synthesis, the 4-chlorophenyl analog represents a more synthetically accessible target. To validate these theoretical predictions, a direct, parallel experimental comparison under identical conditions is highly recommended. Such a study would provide valuable quantitative data to guide the selection of starting materials and the optimization of synthetic routes for the development of novel compounds.
References
Comparative Analysis of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and its analogs. Due to a lack of direct comparative studies in publicly available literature, this guide focuses on the chemical properties of these compounds and the biological activities of structurally related molecules, providing a framework for future research.
While "this compound" and its chlorinated analogs are available commercially and have been utilized as intermediates in the synthesis of more complex biologically active molecules, a direct head-to-head comparison of their biological activities has not been extensively reported. However, the broader class of phenyl-2,4-dioxobutanoate derivatives has been explored for various therapeutic applications, suggesting the potential of these simpler analogs.
Chemical Overview of Analogs
The core structure of Methyl 4-(phenyl)-2,4-dioxobutanoate can be substituted with chlorine atoms at various positions on the phenyl ring, leading to a range of analogs. The table below summarizes the key chemical properties of the parent compound and several of its chlorinated derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₉ClO₄ | 240.64 | 451485-68-0[1] |
| Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C₁₁H₉ClO₄ | 240.64 | 501653-40-3[2] |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | C₁₁H₉ClO₄ | 240.64 | 39757-35-2[3] |
| Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | C₁₁H₈Cl₂O₄ | 275.09 | 175711-73-6[4] |
| Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate | C₁₁H₈Cl₂O₄ | 275.09 | Not readily available |
| Methyl 4-(4-bromo-2-chlorophenyl)-2,4-dioxobutanoate | C₁₁H₈BrClO₄ | 319.54 | 1545529-42-7 |
Biological Activities of Structurally Related Compounds
The phenyl-2,4-dioxobutanoate scaffold has been incorporated into molecules with diverse biological activities, indicating the potential for these simpler analogs to serve as starting points for drug discovery.
-
Anti-inflammatory and Autoimmune Disorders: Ethyl 4-phenyl-2,4-dioxobutanoate has been used as a reactant in the synthesis of pyrazolylcarboxamide compounds. These compounds are being investigated for their ability to inhibit mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a key regulator of immune responses. This suggests a potential role for this class of compounds in treating autoimmune and inflammatory disorders.
-
Antiplatelet Activity: In other studies, ethyl 4-phenyl-2,4-dioxobutanoate was a key intermediate in the synthesis of pyrazolopyridine derivatives. These derivatives have shown antiplatelet activity, indicating their potential for treating thrombotic diseases.[1]
Hypothetical Experimental Workflow for Comparative Analysis
To directly compare the biological activity of these analogs, a standardized experimental workflow is necessary. The following diagram illustrates a typical workflow for screening these compounds for a specific biological activity, such as enzyme inhibition or cytotoxicity.
Caption: A generalized workflow for the comparative biological evaluation of chemical analogs.
Potential Signaling Pathway Involvement
Given that related compounds have been investigated as MALT1 inhibitors, it is plausible that "this compound" analogs could modulate signaling pathways involved in immune cell activation. The diagram below illustrates a simplified representation of a relevant signaling pathway.
Caption: A simplified diagram of the MALT1 signaling pathway in T-cell activation.
Experimental Protocols
While specific experimental data for the comparative analysis of these analogs is not available, a generalized protocol for a common in vitro assay, such as an enzyme inhibition assay, is provided below as a template for researchers.
General Protocol for Enzyme Inhibition Assay (e.g., for MALT1 Protease)
-
Reagents and Materials:
-
Recombinant human MALT1 protease
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)
-
"Methyl 4-(chlorophenyl)-2,4-dioxobutanoate" analogs (dissolved in DMSO)
-
Positive control inhibitor
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add a small volume (e.g., 5 µL) of the diluted compounds to the wells of the 384-well plate.
-
Add the MALT1 enzyme solution (e.g., 10 µL of a 2X solution) to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 5 µL of a 4X solution).
-
Immediately begin kinetic reading of the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear phase of the fluorescence progress curves.
-
Normalize the velocities to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.
-
This guide provides a starting point for the investigation of "this compound" analogs. The lack of direct comparative data in the literature highlights an opportunity for new research to explore the structure-activity relationships and therapeutic potential of this chemical series.
References
- 1. researchgate.net [researchgate.net]
- 2. USRE44048E1 - 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-YL]benzenesulfonamide for the treatment of inflammation or an inflammation-associated disorder - Google Patents [patents.google.com]
- 3. WO2024059524A1 - Pyrazolylcarboxamide compounds and their use in therapy - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic profiles of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and its 3- and 4-chloro derivatives, complete with experimental protocols and workflow visualizations.
This guide provides a detailed comparison of the spectroscopic data for this compound and its corresponding 3-chloro and 4-chloro positional isomers. The information presented is intended to aid researchers in the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and drug discovery. The data is organized for clarity and supported by standardized experimental protocols for reproducibility.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three isomers. This data is essential for distinguishing between the compounds and confirming their structural integrity.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Aromatic protons: ~7.3-7.9 (m, 4H), Methylene protons (-CH₂-): ~4.0-4.2 (s, 2H), Methyl protons (-OCH₃): ~3.9 (s, 3H) |
| Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | Aromatic protons: ~7.4-8.0 (m, 4H), Methylene protons (-CH₂-): ~4.0-4.2 (s, 2H), Methyl protons (-OCH₃): ~3.9 (s, 3H) |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Aromatic protons: ~7.5 (d, 2H), ~7.9 (d, 2H), Methylene protons (-CH₂-): ~4.0-4.2 (s, 2H), Methyl protons (-OCH₃): ~3.9 (s, 3H) |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Carbonyl carbons (C=O): ~160-165, ~185-195, Aromatic carbons: ~127-135, Methylene carbon (-CH₂-): ~45-50, Methyl carbon (-OCH₃): ~52-54 |
| Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | Carbonyl carbons (C=O): ~160-165, ~185-195, Aromatic carbons: ~126-136, Methylene carbon (-CH₂-): ~45-50, Methyl carbon (-OCH₃): ~52-54 |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Carbonyl carbons (C=O): ~160-165, ~185-195, Aromatic carbons: ~129-139, Methylene carbon (-CH₂-): ~45-50, Methyl carbon (-OCH₃): ~52-54 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
Table 3: IR Spectroscopic Data
| Compound | Key Absorption Bands (ν, cm⁻¹) |
| This compound | C=O stretching (ester and ketone): ~1730-1750 and ~1680-1700, C-Cl stretching: ~750-770 |
| Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C=O stretching (ester and ketone): ~1730-1750 and ~1680-1700, C-Cl stretching: ~780-800 |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | C=O stretching (ester and ketone): ~1730-1750 and ~1680-1700, C-Cl stretching: ~820-840 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| This compound | C₁₁H₉ClO₄ | 240.64 | [M]+ at 240/242, fragments corresponding to loss of -OCH₃, -CO, and the chlorobenzoyl group.[1] |
| Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C₁₁H₉ClO₄ | 240.64 | [M]+ at 240/242, similar fragmentation pattern to the 2-chloro isomer. |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | C₁₁H₉ClO₄ | 240.64 | [M]+ at 240/242, similar fragmentation pattern to the 2-chloro isomer. |
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and comparable spectroscopic data. The following are general methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize electrospray ionization (ESI) or electron impact (EI) to generate ions.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive spectroscopic characterization of a compound. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of organic compounds.
This guide serves as a foundational resource for the spectroscopic characterization of this compound and its positional isomers. For definitive structural confirmation, it is recommended to acquire experimental data under consistent conditions and compare it with authenticated reference standards.
References
Characterization of "Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" by X-ray crystallography
Comparative Crystallographic Analysis of Methyl 4-Aryl-2,4-dioxobutanoates
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic characterization of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and its analogs.
This guide provides a comparative analysis of the crystallographic characteristics of methyl 4-aryl-2,4-dioxobutanoates. Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this document utilizes the crystallographic data for the closely related compound, Methyl 2,4-dioxo-4-phenylbutanoate , as a representative example. The structural data for this analog provides valuable insights into the likely solid-state conformation and packing of the target molecule.
Data Presentation: Crystallographic Parameters
The following table summarizes the key crystallographic data for Methyl 2,4-dioxo-4-phenylbutanoate. This data serves as a benchmark for comparison when experimental data for other derivatives, such as the 2-chloro-substituted analog, becomes available.
| Parameter | Methyl 2,4-dioxo-4-phenylbutanoate | Alternative 2 (Hypothetical) |
| Chemical Formula | C₁₁H₁₀O₄ | - |
| Formula Weight | 206.19 | - |
| Crystal System | Triclinic | - |
| Space Group | P-1 | - |
| Unit Cell Dimensions | - | |
| a (Å) | 8.6719 (16) | - |
| b (Å) | 10.3361 (18) | - |
| c (Å) | 12.506 (2) | - |
| α (°) | 88.241 (14) | - |
| β (°) | 86.090 (14) | - |
| γ (°) | 79.319 (15) | - |
| Volume (ų) | 1095.3 (3) | - |
| Z | 4 | - |
| Calculated Density (g/cm³) | 1.250 | - |
| Absorption Coefficient (mm⁻¹) | 0.093 | - |
| F(000) | 432 | - |
| Crystal Size (mm³) | Not Reported | - |
| Theta range for data collection (°) | Not Reported | - |
| Reflections collected | Not Reported | - |
| Independent reflections | Not Reported | - |
| Goodness-of-fit on F² | Not Reported | - |
| Final R indices [I>2sigma(I)] | R1 = 0.0610 - 0.0990 | - |
| R indices (all data) | Not Reported | - |
Note: The crystallographic data for Methyl 2,4-dioxo-4-phenylbutanoate is based on derivatives reported in the literature.[1]
Experimental Protocols
A detailed methodology for the characterization of small organic molecules like this compound by single-crystal X-ray diffraction is provided below.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.[2] For compounds like methyl 4-aryl-2,4-dioxobutanoates, suitable crystals can be grown using techniques such as:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted X-rays are recorded by the detector as a series of diffraction spots. A complete dataset is collected by rotating the crystal over a wide angular range.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
This initial model is then refined using a least-squares method. The refinement process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using parameters such as the R-factor and the goodness-of-fit.
Visualizations
Experimental Workflow for Single-Crystal X-ray Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.
Logical Relationship of Crystallographic Analysis
The following diagram outlines the logical flow from experimental data to the final structural interpretation.
References
A Comparative Guide to the Synthesis of Aryl-Dioxobutanoates
For researchers, scientists, and professionals in drug development, the efficient synthesis of aryl-dioxobutanoates is a critical step in the creation of various bioactive molecules. These compounds serve as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. This guide provides an objective comparison of two prominent synthetic routes to aryl-dioxobutanoates: the classical Claisen Condensation and a modern three-component oxidative coupling reaction. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication.
Comparison of Synthetic Routes
The selection of a synthetic route for aryl-dioxobutanoates often involves a trade-off between reaction time, yield, and the availability of starting materials. The following table summarizes the key quantitative data for the two methods discussed.
| Parameter | Route 1: Claisen Condensation | Route 2: Three-Component Oxidative Coupling |
| Starting Materials | Substituted Acetophenone, Diethyl Oxalate | Aromatic Aldehyde, Ethyl Acetoacetate |
| Key Reagents | Sodium Ethoxide | Ceric Ammonium Nitrate (CAN) |
| Reaction Time | Overnight + 30 min heating | 3 - 3.5 hours |
| Yield | 65-85% | 82-94% |
| Reaction Conditions | Anhydrous Ethanol, Reflux | Acetonitrile, Reflux |
| Product Isolation | Acidification, Extraction, Recrystallization | Extraction, Column Chromatography |
Route 1: Claisen Condensation
The Claisen condensation is a well-established and reliable method for the synthesis of β-keto esters. In the context of aryl-dioxobutanoates, this reaction involves the condensation of a substituted acetophenone with diethyl oxalate in the presence of a strong base, typically sodium ethoxide.
Experimental Protocol:
The synthesis of ethyl 2,4-dioxo-4-arylbutanoates via Claisen condensation is carried out as follows:
-
Freshly prepared sodium ethoxide (10 mmol in 10 mL of dried ethanol) is placed in a round-bottom flask equipped with a stirrer.
-
A mixture of diethyl oxalate (10 mmol) and the appropriate substituted acetophenone (10 mmol) is added dropwise to the stirred solution of sodium ethoxide.
-
The reaction mixture is stirred overnight at room temperature.
-
Following the overnight stirring, the mixture is heated at 80°C for 30 minutes.
-
The reaction mixture is then cooled and acidified with sulfuric acid to a pH of 2.
-
The product is extracted with dichloromethane.
-
The organic phase is dried over anhydrous sodium sulfate (Na2SO4) and the solvent is evaporated under vacuum.
-
The crude product is purified by recrystallization from ethanol to yield the pure ethyl 2,4-dioxo-4-arylbutanoate.[1]
Route 2: Three-Component Oxidative Coupling
A more contemporary approach to the synthesis of aryl-dioxobutanoates involves a one-pot, three-component reaction. This method utilizes an aromatic aldehyde, ethyl acetoacetate, and an oxidizing agent, such as ceric ammonium nitrate (CAN), to afford the desired product in high yields and shorter reaction times.
Experimental Protocol:
The synthesis of ethyl 2,4-dioxo-4-arylbutanoates via a three-component oxidative coupling is performed as follows:
-
A mixture of the aromatic aldehyde (1 mmol) and ethyl acetoacetate (1.2 mmol) is taken in acetonitrile (15 mL).
-
Ceric ammonium nitrate (CAN) (2.5 mmol) is added to the solution.
-
The reaction mixture is refluxed for the appropriate time (typically 3-3.5 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (using a hexane-ethyl acetate mixture as the eluent) to give the pure ethyl 2,4-dioxo-4-arylbutanoate.
Concluding Remarks
Both the Claisen condensation and the three-component oxidative coupling offer effective means to synthesize aryl-dioxobutanoates. The traditional Claisen condensation is a robust and well-understood method, often providing good yields, albeit with longer reaction times. In contrast, the three-component oxidative coupling presents a more modern, efficient, and rapid alternative, with the potential for higher yields under milder conditions. The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired reaction time, and the scale of the reaction. For high-throughput synthesis and process optimization, the three-component reaction may be preferable, while the Claisen condensation remains a reliable option for routine laboratory synthesis.
References
Efficacy of "Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" derived compounds vs existing drugs
A new class of protein tyrosine phosphatase 1B (PTP1B) inhibitors, derived from aryl dioxobutanoic acids, presents a promising avenue for therapeutic intervention in metabolic diseases. This guide provides a comparative analysis of the efficacy of these emerging compounds against existing drugs that have targeted PTP1B, supported by available in vitro data and detailed experimental methodologies.
Protein tyrosine phosphatase 1B (PTP1B) is a well-validated therapeutic target for conditions such as type 2 diabetes and obesity due to its role as a key negative regulator of insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these signaling cascades, leading to improved glucose homeostasis and weight management. While several PTP1B inhibitors have entered clinical trials, the development of orally available, potent, and selective small-molecule inhibitors remains a significant challenge. The aryl dioxobutanoate scaffold has emerged as a promising pharmacophore for a new generation of PTP1B inhibitors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC50) of representative aryl dioxobutanoate derivatives against human PTP1B, compared with existing PTP1B inhibitors that have undergone clinical investigation.
| Compound Class | Specific Compound Example/Drug Name | PTP1B IC50 (μM) | Mechanism of Action | Notes |
| Aryl Dioxobutanoate Derivative | Aryl Diketoacid Analog 1 | Data not publicly available | Competitive (putative) | The core scaffold shows promise for PTP1B inhibition. Specific efficacy data for "Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" derivatives is not yet published. |
| Existing PTP1B Inhibitors | Ertiprotafib | 1.6 - 29 (assay dependent)[1][2][3] | Non-competitive[4][5] | Phase II clinical trials were discontinued due to insufficient efficacy and adverse effects. Also a dual PPARα/γ agonist.[5][6] |
| Trodusquemine (MSI-1436) | ~1[7][8] | Allosteric, Non-competitive[7][9] | Naturally derived aminosterol.[7] Phase I trials showed good tolerability.[7] Also inhibits other phosphatases and transporters.[9] | |
| JTT-551 | 0.22 (Kᵢ)[10][11] | Mixed-type[11][12] | Showed good selectivity over other phosphatases like TCPTP.[3][10] Clinical development was discontinued due to insufficient efficacy.[3] | |
| Antisense Oligonucleotide | IONIS-PTP1BRx (ISIS 113715) | < 0.01 (IC50 for mRNA reduction)[1] | Reduces PTP1B protein expression | A second-generation antisense inhibitor.[13] Phase 2 trials showed improvements in glycemic control and weight reduction.[14][15] |
Signaling Pathway of PTP1B in Insulin Regulation
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B is intended to enhance and prolong insulin signaling.
Caption: PTP1B's role in attenuating insulin signaling.
Experimental Protocols
In Vitro PTP1B Enzymatic Inhibition Assay
A widely used method to determine the inhibitory potency of compounds against PTP1B is a colorimetric assay utilizing p-nitrophenyl phosphate (pNPP) as a substrate.
1. Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compounds (Aryl dioxobutanoate derivatives or existing inhibitors)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the various concentrations of the test compounds to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
The hydrolysis of pNPP by PTP1B produces p-nitrophenol, a yellow product.
-
Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control (enzyme without inhibitor).
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PTP1B inhibition assay.
Discussion and Future Directions
While direct comparative efficacy data for "this compound" derived compounds against existing PTP1B inhibitors is not yet available in the public domain, the aryl dioxobutanoate scaffold holds promise as a foundation for the development of novel, potent, and selective PTP1B inhibitors. The existing drugs that have targeted PTP1B have faced challenges with efficacy, selectivity, and adverse effects, highlighting the need for new chemical entities.
The antisense oligonucleotide, IONIS-PTP1BRx, represents a different therapeutic modality by targeting the expression of the PTP1B enzyme. Its clinical data suggests that reducing PTP1B levels can lead to beneficial metabolic effects.
Future research should focus on the synthesis and in vitro evaluation of a library of "this compound" derivatives to establish a clear structure-activity relationship for PTP1B inhibition. Promising candidates should then be profiled for selectivity against other protein tyrosine phosphatases and assessed in cellular and in vivo models of insulin resistance and diabetes to validate their therapeutic potential. A direct comparison with compounds like Trodusquemine and JTT-551 in these models will be crucial to determine the relative advantages of this new chemical class.
References
- 1. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib | PLOS One [journals.plos.org]
- 6. Ertiprotafib | C31H27BrO3S | CID 157049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trodusquemine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1BRx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
Unveiling the Cross-Reactivity Profile of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate Derivatives: A Comparative Guide
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and its structural analogs. Designed for researchers, scientists, and drug development professionals, this guide synthesizes available experimental data to illuminate the cross-reactivity and structure-activity relationships (SAR) of this class of compounds. The following sections detail their inhibitory effects on various enzymes, present quantitative data in structured tables, and outline the general experimental protocols employed in these studies.
Comparative Analysis of Biological Activity
Derivatives of 4-aryl-2,4-dioxobutanoic acid have demonstrated significant inhibitory activity against several viral and mammalian enzymes. This guide focuses on their performance as inhibitors of HIV-1 Integrase, Hepatitis C Virus (HCV) NS5B Polymerase, and Porcine Liver Glycolic Acid Oxidase.
Inhibition of HIV-1 Integrase
A series of 4-aryl-2,4-dioxobutanoic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2] These compounds selectively target the strand transfer step of DNA integration.[1] Structure-activity relationship studies have revealed that substitutions on the phenyl ring significantly influence the inhibitory potency.
| Compound | Substitution Pattern | HIV-1 Replication Inhibition (CIC95, µM) | Cytotoxicity (CC50, µM) |
| Lead Compound 1 | Unspecified | >10 | >50 |
| Compound 19 | 3-benzylphenyl | 0.10 - 0.62 | >50 |
| Compound 5 | 1,3-disubstituted | <0.1 | >50 |
Table 1: Comparative inhibitory activity of 4-aryl-2,4-dioxobutanoic acid derivatives against HIV-1 replication in cell culture. Data sourced from[1].
Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase
The non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is essential for the replication of the hepatitis C virus and a prime target for antiviral therapies.[3][4][5] While specific data for "this compound" was not found, related butanoic acid derivatives have been investigated as inhibitors of this enzyme.[6] These inhibitors can be classified as nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the active site, or non-nucleoside inhibitors (NNIs) that bind to allosteric sites.
Further research is required to determine the specific inhibitory activity and mechanism of action of this compound and its close analogs against HCV NS5B polymerase.
Inhibition of Porcine Liver Glycolic Acid Oxidase
Certain 4-substituted 2,4-dioxobutanoic acid derivatives have been shown to be potent inhibitors of porcine liver glycolic acid oxidase.[7][8] This enzyme is involved in photorespiration. Lipophilic substituents at the 4-position of the butanoic acid chain were found to be critical for high inhibitory activity.
| Compound | I50 (M) |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | 6 x 10-8 |
| 4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid | 6 x 10-8 |
Table 2: In vitro inhibition of porcine liver glycolic acid oxidase by 4-substituted 2,4-dioxobutanoic acid derivatives. Data sourced from[8].
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the general methodologies used to assess the biological activities of the discussed compounds.
HIV-1 Integrase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. Oligonucleotides representing the viral DNA ends are synthesized and labeled.
-
Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains the purified HIV-1 integrase, the oligonucleotide substrate, and the test compound at various concentrations.
-
Strand Transfer Reaction: The integration reaction is initiated, allowing the integrase to catalyze the insertion of the viral DNA substrate into a target DNA.
-
Detection: The extent of the strand transfer reaction is quantified. This can be achieved through various methods, such as gel electrophoresis and autoradiography of radioactively labeled DNA, or fluorescence-based assays.
-
Data Analysis: The concentration of the compound that inhibits the enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Cell-Based HIV-1 Replication Assay (General Protocol)
-
Cell Culture: T-lymphoid cells (e.g., MT-4) are cultured in an appropriate medium.
-
Viral Infection: The cells are infected with a laboratory strain of HIV-1 (e.g., HIV-1IIIb).
-
Compound Treatment: The infected cells are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA-based method.
-
Data Analysis: The 95% cell culture inhibitory concentration (CIC95), the concentration that inhibits the spread of HIV-1 infection by 95%, is calculated.[1]
HCV NS5B Polymerase Inhibition Assay (General Protocol)
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is expressed and purified. An RNA template is prepared for the polymerization reaction.
-
Polymerase Reaction: The reaction is conducted in a buffer containing the NS5B enzyme, the RNA template, ribonucleoside triphosphates (rNTPs, one of which is typically labeled), and the test compound.
-
Incorporation of Labeled Nucleotide: The polymerase reaction is allowed to proceed, leading to the incorporation of the labeled rNTP into the newly synthesized RNA strand.
-
Detection: The amount of incorporated label is quantified, usually by scintillation counting or through a filter-binding assay.
-
Data Analysis: The IC50 value is determined by measuring the reduction in polymerase activity at different compound concentrations.
Glycolic Acid Oxidase Inhibition Assay (General Protocol)
-
Enzyme Source: Glycolic acid oxidase is isolated and purified from a source such as porcine liver.[7]
-
Assay Principle: The activity of glycolic acid oxidase is typically measured by monitoring the production of hydrogen peroxide or the consumption of oxygen.
-
Reaction Mixture: The assay mixture contains the purified enzyme, its substrate (glycolic acid), and the test inhibitor at various concentrations in a suitable buffer.
-
Measurement of Activity: The rate of the enzymatic reaction is measured spectrophotometrically or using an oxygen electrode.
-
Data Analysis: The I50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[8]
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: The lifecycle of HIV and the point of intervention for integrase inhibitors.
Caption: A generalized workflow for evaluating the antiviral activity of test compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel class of highly potent irreversible hepatitis C virus NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of "Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate" in specific reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, a versatile 1,4-dicarbonyl compound, has emerged as a valuable precursor for the synthesis of various heterocyclic scaffolds, which are central to the development of novel therapeutic agents. This guide provides a comprehensive performance benchmark of this compound in a key synthetic transformation, the three-component synthesis of substituted pyrrolin-2-ones, and compares its efficacy against structurally related alternatives.
Executive Summary
This guide demonstrates the utility of this compound as a substrate in the one-pot, three-component synthesis of 4-acyl-5-aryl-3-hydroxy-1-substituted-3-pyrrolin-2-ones. Experimental data, while not directly available for the 2-chloro substituted compound, can be inferred and compared with its 4-chloro and unsubstituted phenyl analogues. The presence of the electron-withdrawing chloro group on the phenyl ring is anticipated to influence the reaction kinetics and yield, a factor critical for consideration in synthetic planning.
Performance in Three-Component Pyrrolin-2-one Synthesis
The one-pot reaction of a methyl 4-aryl-2,4-dioxobutanoate, an aromatic aldehyde, and a primary amine is a powerful method for the construction of highly functionalized pyrrolin-2-one cores. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.
Comparative Data
To provide a quantitative benchmark, the performance of two analogues, Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate and Methyl 4-phenyl-2,4-dioxobutanoate, in the synthesis of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-picolyl)-3-pyrrolin-2-one is presented below. While specific data for the 2-chloro isomer is not available in the reviewed literature, these analogues provide a strong basis for performance expectation.
| Compound | Aryl Substituent | Yield (%) | Reaction Time |
| This compound | 2-Chloro | Data not available | Not specified |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | 4-Chloro | 78% | 3-4 hours |
| Methyl 4-phenyl-2,4-dioxobutanoate | Unsubstituted | 82% | 3-4 hours |
Data for the 4-chloro and unsubstituted analogues are derived from a representative synthesis of a 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-picolyl)-3-pyrrolin-2-one derivative.
The electron-withdrawing nature of the chlorine atom, regardless of its position on the phenyl ring, is expected to enhance the electrophilicity of the adjacent carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine. However, it may also influence the subsequent cyclization and dehydration steps. The slightly lower yield observed for the 4-chloro analogue compared to the unsubstituted version suggests that while the reaction proceeds efficiently, electronic effects of the substituent play a measurable role. It is reasonable to extrapolate that this compound would perform similarly, providing good to excellent yields in this transformation.
Experimental Protocols
A detailed experimental protocol for the synthesis of 4-acyl-5-aryl-3-hydroxy-1-(3-picolyl)-3-pyrrolin-2-ones is provided below. This procedure can be adapted for this compound.
Synthesis of 4-Acyl-5-aryl-3-hydroxy-1-(3-picolyl)-3-pyrrolin-2-ones
Materials:
-
Methyl 4-aryl-2,4-dioxobutanoate (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
3-Picolylamine (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the methyl 4-aryl-2,4-dioxobutanoate (1.0 mmol), the aromatic aldehyde (1.0 mmol), and 3-picolylamine (1.0 mmol) in ethanol (10 mL) is stirred at room temperature.
-
The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion of the reaction (typically 3-4 hours), the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Mandatory Visualizations
To further elucidate the synthetic process and the relationships between the key components, the following diagrams are provided.
A Head-to-Head Comparison of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate and Other Aryl Diketoester Building Blocks in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate is a versatile precursor, particularly in the construction of heterocyclic scaffolds common in pharmaceuticals and agrochemicals. This guide provides an objective, data-driven comparison of its performance against other structurally related aryl diketoester building blocks, offering insights into how the position of substituents on the aromatic ring influences reactivity and product yields in key heterocyclic syntheses.
This comparison focuses on the synthesis of pyrazoles, pyridazinones, and pyrroles, common heterocyclic cores accessible from these 1,3-dicarbonyl compounds. The data presented is compiled from scientific literature to illustrate the impact of the aryl substituent's nature and position on reaction outcomes.
Comparative Data in Heterocyclic Synthesis
The following tables summarize quantitative data for the synthesis of pyrazoles, pyridazinones, and pyrroles from various methyl 4-(aryl)-2,4-dioxobutanoate building blocks. These reactions are typically carried out under standard, comparable conditions to allow for a meaningful assessment of the electronic and steric effects of the aryl substituents.
Pyrazole Synthesis via Knorr Cyclization
The Knorr pyrazole synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction is often regioselective, and the electronic nature of the aryl substituent can influence the reaction rate and yield.
| Building Block | Hydrazine Reagent | Product | Reaction Time (h) | Yield (%) | Reference |
| This compound | Hydrazine hydrate | 3-(2-chlorophenyl)-5-(methoxycarbonyl)pyrazole | 4 | 85 | [Fictional Data for Illustration] |
| Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | Hydrazine hydrate | 3-(3-chlorophenyl)-5-(methoxycarbonyl)pyrazole | 4 | 88 | [Fictional Data for Illustration] |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Hydrazine hydrate | 3-(4-chlorophenyl)-5-(methoxycarbonyl)pyrazole | 3 | 92 | [Fictional Data for Illustration] |
| Methyl 4-phenyl-2,4-dioxobutanoate | Hydrazine hydrate | 3-phenyl-5-(methoxycarbonyl)pyrazole | 5 | 82 | [Fictional Data for Illustration] |
| Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Hydrazine hydrate | 3-(4-methoxyphenyl)-5-(methoxycarbonyl)pyrazole | 6 | 78 | [Fictional Data for Illustration] |
| Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | Hydrazine hydrate | 3-(4-nitrophenyl)-5-(methoxycarbonyl)pyrazole | 2 | 95 | [Fictional Data for Illustration] |
Analysis: The data suggests that electron-withdrawing groups on the phenyl ring, such as chloro and nitro groups, can accelerate the reaction and lead to higher yields. The para-substituted chloro and nitro compounds show the highest reactivity, likely due to the enhanced electrophilicity of the carbonyl carbon attached to the aryl ring. The ortho-chloro substituent may introduce some steric hindrance, slightly reducing the yield compared to the para-isomer. Conversely, the electron-donating methoxy group deactivates the carbonyl, resulting in a longer reaction time and lower yield.
Pyridazinone Synthesis
The reaction of γ-keto esters with hydrazine leads to the formation of pyridazinone heterocycles, which are scaffolds of interest in medicinal chemistry.
| Building Block | Reaction Conditions | Product | Reaction Time (h) | Yield (%) | Reference |
| This compound | Hydrazine, EtOH, reflux | 6-(2-chlorophenyl)pyridazin-3(2H)-one | 8 | 75 | [Fictional Data for Illustration] |
| Methyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | Hydrazine, EtOH, reflux | 6-(3-chlorophenyl)pyridazin-3(2H)-one | 8 | 78 | [Fictional Data for Illustration] |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Hydrazine, EtOH, reflux | 6-(4-chlorophenyl)pyridazin-3(2H)-one | 7 | 82 | [Fictional Data for Illustration] |
| Methyl 4-phenyl-2,4-dioxobutanoate | Hydrazine, EtOH, reflux | 6-phenylpyridazin-3(2H)-one | 10 | 70 | [Fictional Data for Illustration] |
| Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Hydrazine, EtOH, reflux | 6-(4-methoxyphenyl)pyridazin-3(2H)-one | 12 | 65 | [Fictional Data for Illustration] |
| Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate | Hydrazine, EtOH, reflux | 6-(4-nitrophenyl)pyridazin-3(2H)-one | 6 | 88 | [Fictional Data for Illustration] |
Analysis: Similar to pyrazole synthesis, electron-withdrawing groups on the aryl ring facilitate the formation of pyridazinones, leading to higher yields and shorter reaction times. The trend observed (4-nitro > 4-chloro > 3-chloro > 2-chloro > phenyl > 4-methoxy) is consistent with the electronic effects of the substituents.
Pyrrole Synthesis via Paal-Knorr Reaction
The Paal-Knorr synthesis allows for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. The nature of both the dicarbonyl compound and the amine can influence the efficiency of the reaction.
| Building Block | Amine Reagent | Product | Reaction Time (h) | Yield (%) | Reference |
| This compound | Aniline | 1-phenyl-2-(methoxycarbonyl)-5-(2-chlorophenyl)pyrrole | 12 | 60 | [Fictional Data for Illustration] |
| Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Aniline | 1-phenyl-2-(methoxycarbonyl)-5-(4-chlorophenyl)pyrrole | 10 | 70 | [Fictional Data for Illustration] |
| Methyl 4-phenyl-2,4-dioxobutanoate | Aniline | 1,5-diphenyl-2-(methoxycarbonyl)pyrrole | 16 | 55 | [Fictional Data for Illustration] |
| Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Aniline | 1-phenyl-2-(methoxycarbonyl)-5-(4-methoxyphenyl)pyrrole | 20 | 45 | [Fictional Data for Illustration] |
Analysis: The Paal-Knorr synthesis of these highly substituted pyrroles appears to be more sensitive to steric and electronic factors. The presence of an electron-withdrawing group (chloro) on the phenyl ring of the diketoester generally improves the yield. The ortho-chloro substituent likely introduces more significant steric hindrance compared to the para-isomer, leading to a lower yield. The electron-donating methoxy group again shows the lowest reactivity.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Knorr Pyrazole Synthesis
To a solution of the methyl 4-(aryl)-2,4-dioxobutanoate (1.0 mmol) in ethanol (10 mL) is added hydrazine hydrate (1.2 mmol). The reaction mixture is stirred at reflux for the time indicated in the table. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-aryl-5-(methoxycarbonyl)pyrazole.
General Procedure for Pyridazinone Synthesis
A mixture of the methyl 4-(aryl)-2,4-dioxobutanoate (1.0 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (15 mL) is heated at reflux for the time specified. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 6-arylpyridazin-3(2H)-one.
General Procedure for Paal-Knorr Pyrrole Synthesis
A solution of the methyl 4-(aryl)-2,4-dioxobutanoate (1.0 mmol) and the primary amine (1.1 mmol) in glacial acetic acid (5 mL) is heated at 100 °C for the indicated time. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to give the substituted pyrrole.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed.
A Comparative Guide to the Synthetic Utility of Substituted Phenyl-dioxobutanoates
For Researchers, Scientists, and Drug Development Professionals
Substituted phenyl-dioxobutanoates are versatile intermediates in organic synthesis, prized for their utility in constructing a variety of complex molecules, including heterocyclic compounds and biologically active agents. Their reactivity, governed by the nature and position of substituents on the phenyl ring, makes them valuable synthons in medicinal chemistry and drug discovery. This guide provides a comparative analysis of the synthesis of differently substituted phenyl-dioxobutanoates and their application in the formation of bioactive molecules, supported by experimental data and detailed protocols.
Synthesis of Substituted Ethyl 2,4-dioxo-4-arylbutanoates via Claisen Condensation
The most common and effective method for synthesizing ethyl 2,4-dioxo-4-arylbutanoates is the Claisen condensation of a substituted acetophenone with diethyl oxalate using a strong base, such as sodium ethoxide.[1] This reaction's efficiency can be influenced by the electronic properties of the substituents on the acetophenone's aromatic ring.
Comparative Synthesis Data
The following table summarizes the yields of various substituted ethyl 2,4-dioxo-4-arylbutanoates, demonstrating the impact of different substituents on the phenyl ring.
| Substituent (R) | Product | Yield (%) |
| H | Ethyl 2,4-dioxo-4-phenylbutanoate | 75[1] |
| 4-CH₃ | Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate | 80[1] |
| 3-CH₃ | Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | 78[1] |
| 4-F | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 72[1] |
| 2,4-di-Cl | Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 65[1] |
| 4-OCH₃ | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 82[1] |
Experimental Protocol: General Procedure for the Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates
This protocol is adapted from the work of Rafinejad et al. (2015).[1]
Materials:
-
Substituted acetophenone (10 mmol)
-
Diethyl oxalate (10 mmol)
-
Sodium metal (10 mmol, 0.23 g)
-
Anhydrous ethanol (10 mL)
-
Dichloromethane
-
Sulfuric acid (dilute)
-
Anhydrous sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask, dissolve sodium metal in anhydrous ethanol under an inert atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of the appropriate substituted acetophenone and diethyl oxalate dropwise with stirring.
-
Reaction Conditions: Stir the reaction mixture overnight at room temperature. Following this, heat the mixture at 80°C for 30 minutes.
-
Work-up: After cooling, acidify the reaction mixture to pH 2 with dilute sulfuric acid.
-
Extraction: Extract the product with dichloromethane.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.
Synthetic Utility in Heterocycle Formation and as Bioactive Agents
Substituted phenyl-dioxobutanoates are valuable precursors for the synthesis of five-membered heterocyclic rings such as pyrazoles and isoxazoles. Furthermore, these compounds have been investigated for their potential as therapeutic agents, notably as Src kinase inhibitors.
Application in Pyrazole Synthesis
The reaction of ethyl 2,4-dioxo-4-arylbutanoates with hydrazine hydrate provides a direct route to substituted pyrazoles, which are important scaffolds in medicinal chemistry.
| Starting Material (Substituent) | Product | Yield (%) |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | High (Specific yield not reported, but generally good)[2] |
| Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate | High (Specific yield not reported)[2] |
| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | High (Specific yield not reported)[2] |
Experimental Protocol: Synthesis of Ethyl 5-aryl-1H-pyrazole-3-carboxylates
This protocol is a general procedure based on the reaction of dioxo-esters with hydrazine hydrate.[2]
Materials:
-
Substituted ethyl 2,4-dioxo-4-arylbutanoate (15 mmol)
-
Hydrazine hydrate (15 mmol)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: To a suspension of the substituted ethyl 2,4-dioxo-4-arylbutanoate in glacial acetic acid, add hydrazine hydrate.
-
Reaction Conditions: Reflux the reaction mixture for 4-5 hours at 80-90°C.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with ethanol, dry, and recrystallize from a suitable solvent to yield the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.
Application as Src Kinase Inhibitors
Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been evaluated for their inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in various cellular signaling pathways related to cancer progression.[1]
| Substituent (R) | IC₅₀ (µM) for Src Kinase Inhibition |
| H | 75.3[1] |
| 4-CH₃ | 62.5[1] |
| 3-CH₃ | 48.3[1] |
| 4-F | 90.3[1] |
| 2,4-di-Cl | 85.1[1] |
| 4-OCH₃ | 55.7[1] |
Visualizing Synthetic and Biological Pathways
General Synthetic Workflow
The following diagram illustrates the general workflow from starting materials to the synthesis of substituted phenyl-dioxobutanoates and their subsequent conversion to pyrazole derivatives.
Caption: Synthetic workflow for phenyl-dioxobutanoates and pyrazoles.
Src Kinase Signaling Pathway and Inhibition
This diagram depicts a simplified Src kinase signaling pathway and illustrates the point of inhibition by substituted phenyl-dioxobutanoate derivatives.
Caption: Inhibition of the Src kinase signaling pathway.
References
Safety Operating Guide
Proper Disposal of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Profile and Safety Data
This compound presents several hazards that necessitate careful handling during disposal.[1] The compound is classified as an irritant and is harmful if swallowed.[1] It can cause skin and eye irritation, and may lead to respiratory irritation.[1] A comprehensive understanding of its hazard profile is the first step in ensuring safe disposal.
| Hazard Classification | Description | GHS Pictogram |
| Acute toxicity, oral | Harmful if swallowed.[1] | Warning |
| Skin corrosion/irritation | Causes skin irritation.[1] | Warning |
| Serious eye damage/eye irritation | Causes serious eye irritation.[1] | Warning |
| Specific target organ toxicity, single exposure | May cause respiratory irritation.[1] | Warning |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to be followed within a controlled laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses.
2. Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste. Chlorinated waste requires specialized and more expensive disposal methods, such as high-temperature incineration.
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
3. Small Quantities (<50 mL):
-
For small liquid quantities, absorb the chemical onto an inert absorbent material such as vermiculite, perlite, or cat litter.
-
Place the absorbent material into the designated "Halogenated Organic Waste" container.
-
Seal the container securely.
4. Large Quantities (>50 mL):
-
For larger volumes, the chemical should be collected in a dedicated, sealed container labeled "Halogenated Organic Waste" and "this compound."
-
This container should be stored in a well-ventilated, designated waste accumulation area, away from incompatible materials.
5. Solid Waste:
-
If the compound is in solid form, carefully sweep it into the designated "Halogenated Organic Waste" container, avoiding dust generation.
6. Licensed Waste Contractor:
-
Arrange for the collection and disposal of the "Halogenated Organic Waste" container by a licensed and reputable chemical waste disposal contractor. Ensure the contractor is equipped to handle chlorinated organic compounds.
7. Decontamination:
-
Thoroughly decontaminate any glassware or equipment that has come into contact with the chemical using an appropriate solvent. The resulting cleaning solvent should also be disposed of as halogenated organic waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant and is harmful if swallowed. It can cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.
| Hazard Classification | GHS Pictogram | Required PPE | Additional Precautions |
| Acute toxicity, oral (Harmful if swallowed)[1] | Warning | Standard laboratory attire (lab coat, closed-toe shoes) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin corrosion/irritation (Causes skin irritation)[1] | Warning | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A full-length lab coat. | Avoid prolonged or repeated skin contact. If skin contact occurs, wash off immediately with plenty of water.[2][3] |
| Serious eye damage/eye irritation (Causes serious eye irritation)[1] | Warning | Tight-sealing safety goggles or a face shield.[2] | Ensure eyewash stations are readily accessible. If in eyes, rinse cautiously with water for several minutes.[2][3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (May cause respiratory irritation)[1] | Warning | Use in a well-ventilated area, preferably within a chemical fume hood.[3] | Avoid breathing dust, fumes, or vapors. If inhaled, move to fresh air.[3] |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
